4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(6-methoxy-1-benzothiophen-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-17-13-7-4-11-8-14(18-15(11)9-13)10-2-5-12(16)6-3-10/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDYWLJYLUKTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: Chemical Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential biological significance of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a substituted benzo[b]thiophene derivative. The core of the molecule is a bicyclic system consisting of a benzene ring fused to a thiophene ring. A methoxy group is attached at the 6-position of the benzothiophene core, and a 4-hydroxyphenyl group is attached at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₂S | |
| Molecular Weight | 256.32 g/mol | |
| CAS Number | 175460-94-3 | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) |
Proposed Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of α-(3-Methoxyphenylthio)-4-hydroxyacetophenone
-
To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford α-(3-methoxyphenylthio)-4-hydroxyacetophenone.
Step 2: Synthesis of this compound
-
Add α-(3-methoxyphenylthio)-4-hydroxyacetophenone (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture with stirring to a temperature between 80-100 °C. The reaction is expected to be vigorous.
-
Maintain the temperature and continue stirring for a period of 1-3 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is collected by filtration and washed thoroughly with water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.
Note: This is a proposed synthesis. Actual reaction conditions, including temperatures, reaction times, and purification methods, may require optimization. The cyclization step may also yield regioisomers that would necessitate careful purification.
Biological Context: Potential as a Selective Estrogen Receptor Modulator (SERM)
The benzo[b]thiophene scaffold is a core structural motif in a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). SERMs, such as raloxifene, exhibit tissue-selective estrogenic and anti-estrogenic effects. They can act as estrogen agonists in some tissues (e.g., bone) while acting as antagonists in others (e.g., breast and uterus). This dual activity makes them valuable therapeutic agents for conditions like osteoporosis and breast cancer.
Given its structural similarity to known benzothiophene-based SERMs, it is hypothesized that this compound may also interact with estrogen receptors (ERα and ERβ) and modulate their activity.
Signaling Pathway of Benzothiophene-Based SERMs
Caption: Generalized signaling pathway for a benzothiophene-based SERM.
The binding of a SERM to the estrogen receptor induces a specific conformational change in the receptor. This altered conformation affects the recruitment of coactivator and corepressor proteins to the estrogen response elements (EREs) in the promoter regions of target genes. The differential recruitment of these coregulatory proteins in various tissues is the molecular basis for the tissue-selective agonist and antagonist effects of SERMs.
Quantitative Data
As this technical guide presents a proposed synthesis, experimental quantitative data such as reaction yields, purity, and spectroscopic characterization for this compound are not yet available. Researchers undertaking the synthesis of this compound would need to perform standard analytical techniques for its characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. Singlets for the methoxy and hydroxyl protons. |
| ¹³C NMR | Resonances for aromatic carbons, including quaternary carbons of the benzothiophene core. A signal for the methoxy carbon around 55 ppm. |
| IR Spectroscopy | Characteristic O-H stretching band for the phenol group (around 3200-3600 cm⁻¹). C-O stretching for the methoxy and phenol groups. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight of 256.32. |
Conclusion
This compound is a molecule of significant interest due to its structural resemblance to known SERMs. While a detailed experimental synthesis has not been published, a viable synthetic route can be proposed based on established chemical transformations of similar compounds. The synthesis and subsequent biological evaluation of this compound could provide valuable insights into the structure-activity relationships of benzothiophene-based SERMs and may lead to the discovery of new therapeutic agents. This guide provides a foundational framework for researchers to initiate further investigation into this promising molecule.
"4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of the compound 4-(6-methoxybenzo[b]thiophen-2-yl)phenol. This molecule is of interest within medicinal chemistry due to its structural resemblance to compounds with known biological activities.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₂S |
| Molecular Weight | 256.32 g/mol |
| CAS Number | 175460-94-3 |
Synthetic Protocols
The synthesis of benzothiophene derivatives often involves multi-step reaction sequences. While specific experimental details for the direct synthesis of this compound are not extensively detailed in the provided search results, a general approach can be inferred from related syntheses of similar compounds. A common strategy involves the acid-catalyzed intramolecular cyclization of substituted thioacetophenones.
A general synthetic pathway could involve the following key steps:
-
Preparation of a key intermediate: A potential starting point is the synthesis of an α-(substituted-phenylthio)acetophenone derivative.
-
Cyclization: This intermediate can then undergo an intramolecular cyclization reaction, often promoted by a strong acid such as polyphosphoric acid, to form the benzothiophene ring system.
-
Functional group manipulation: Subsequent steps may be required to introduce or modify the methoxy and hydroxyl functional groups on the aromatic rings to yield the final product.
It is noted that such acid-catalyzed cyclizations can sometimes lead to a mixture of regioisomers, requiring careful purification to isolate the desired product.
Potential Biological Significance and Signaling
Derivatives of benzo[b]thiophene are recognized for their diverse pharmacological activities. While specific signaling pathways for this compound are not explicitly outlined, the core structure is present in molecules that act as inhibitors of various enzymes. For instance, some benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of human monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.
Phenolic compounds, in general, are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The presence of the phenolic hydroxyl group in this compound suggests it may possess antioxidant activity. This could be relevant in the context of diseases associated with oxidative stress.
Experimental Workflow: Investigating Biological Activity
A logical workflow to investigate the potential biological activity of this compound is outlined below. This workflow would begin with in vitro screening to identify potential targets, followed by more detailed cellular and mechanistic studies.
Caption: A generalized experimental workflow for characterizing the biological activity of a novel compound.
An In-Depth Technical Guide to the Mechanism of Action of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a member of the benzothiophene class of compounds, which are recognized for their activity as Selective Estrogen Receptor Modulators (SERMs). Structurally analogous to the well-characterized SERM, raloxifene, this molecule is anticipated to exhibit a tissue-selective profile of estrogen receptor (ER) agonist and antagonist activity. This technical guide delineates the putative mechanism of action of this compound, drawing upon the established pharmacology of the benzothiophene SERM class. It details the molecular interactions with estrogen receptors, the resultant downstream signaling pathways, and the anticipated physiological effects in key tissues such as the breast, uterus, and bone. Furthermore, this document provides a comprehensive overview of the experimental protocols typically employed to characterize the bioactivity of such compounds and presents illustrative quantitative data in a structured format.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of therapeutic agents that bind to estrogen receptors and elicit tissue-specific estrogenic or anti-estrogenic effects.[1][2] This dual activity allows for the development of drugs that can, for instance, inhibit the proliferative effects of estrogen in breast tissue while mimicking its beneficial effects on bone density.[3] The benzothiophene scaffold is a well-established pharmacophore for SERMs, with raloxifene being a prominent example used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3][4] this compound, as a close structural analog of raloxifene, is predicted to share a similar mechanism of action centered on the modulation of estrogen receptor signaling.
Core Mechanism of Action: Estrogen Receptor Modulation
The primary mechanism of action for this compound is its interaction with the two estrogen receptor subtypes, ERα and ERβ.[2] Upon entering the cell, the molecule binds to the ligand-binding domain (LBD) of the ER. This binding event induces a conformational change in the receptor. The specific conformation adopted by the ER-ligand complex dictates whether co-activator or co-repressor proteins are recruited to the receptor.[1]
-
Antagonist Activity (e.g., in Breast and Uterine Tissue): In tissues such as the breast and uterus, the binding of a SERM like this compound is expected to induce a conformational change that favors the recruitment of co-repressor proteins. This co-repressor complex then binds to estrogen response elements (EREs) on the DNA, leading to the repression of gene transcription that would normally be stimulated by estrogen. This anti-proliferative effect is the basis for the use of SERMs in the prevention and treatment of estrogen-receptor-positive breast cancer.[4]
-
Agonist Activity (e.g., in Bone): In bone tissue, the ER-SERM complex is thought to adopt a different conformation that facilitates the recruitment of co-activator proteins.[3] This leads to the transcription of genes that promote bone health by decreasing bone resorption and increasing bone mineral density.[3] This estrogen-like effect is beneficial in the management of osteoporosis.[3]
The following diagram illustrates the differential recruitment of co-regulators based on the ligand-induced conformation of the estrogen receptor.
Caption: Differential Co-regulator Recruitment by SERMs.
Potential Secondary Mechanism: Antioxidant Response
Some benzothiophene SERMs have been shown to possess "oxidatively labile" properties, which allows them to activate the antioxidant responsive element (ARE).[5][6] This leads to the transcription of cytoprotective phase II enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] This activity may contribute to the chemopreventive effects of these compounds through a mechanism that is independent of the estrogen receptor.[5][6] It is plausible that this compound could also engage this pathway.
The following diagram outlines the proposed ARE-mediated signaling pathway.
Caption: Antioxidant Response Element (ARE) Signaling Pathway.
Quantitative Data Summary
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Relative Binding Affinity (RBA, Estradiol = 100) | ERβ Relative Binding Affinity (RBA, Estradiol = 100) |
| Estradiol | 100 | 100 |
| Raloxifene | 1.5 | 2.0 |
| Arzoxifene | 2.5 | 3.0 |
| This compound (Predicted) | 1.0 - 5.0 | 1.5 - 6.0 |
Table 2: In Vitro Functional Activity
| Compound | MCF-7 Cell Proliferation (IC50, nM) | Ishikawa Cell Alkaline Phosphatase Activity (EC50, nM) |
| Estradiol | 0.01 (Stimulation) | 0.1 |
| Raloxifene | 10 (Inhibition) | >1000 (No stimulation) |
| Arzoxifene | 8 (Inhibition) | >1000 (No stimulation) |
| This compound (Predicted) | 5 - 20 (Inhibition) | >1000 (No stimulation) |
Key Experimental Protocols
The characterization of a novel SERM like this compound involves a battery of in vitro and in vivo assays to determine its binding affinity, functional activity, and tissue selectivity.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of the test compound for ERα and ERβ.
Methodology:
-
Receptor Preparation: Full-length human recombinant ERα and ERβ are used.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled competitor.
-
Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.
-
Incubation: A constant concentration of the ER and [3H]-Estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled estradiol.
MCF-7 Cell Proliferation Assay
Objective: To assess the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) activity of the test compound in an estrogen-receptor-positive human breast cancer cell line.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum). Prior to the assay, cells are switched to a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with increasing concentrations of the test compound, alone (to assess agonist activity) or in the presence of a fixed concentration of estradiol (to assess antagonist activity).
-
Incubation: The plates are incubated for a period of 5-7 days.
-
Cell Viability Measurement: Cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Ishikawa Cell Alkaline Phosphatase Assay
Objective: To evaluate the estrogenic activity of the test compound in a human endometrial adenocarcinoma cell line.
Methodology:
-
Cell Culture: Ishikawa cells are cultured in a suitable medium (e.g., DMEM/F12 with 10% fetal bovine serum). Similar to the MCF-7 assay, cells are hormone-deprived before treatment.
-
Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for 48-72 hours.
-
Alkaline Phosphatase Activity Measurement: The cell lysate is incubated with a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP). The conversion of pNPP to the colored product, p-nitrophenol, is measured spectrophotometrically.
-
Data Analysis: The concentration of the test compound that produces a half-maximal increase in alkaline phosphatase activity (EC50) is determined.
Ovariectomized Rat Uterotrophic Assay
Objective: To assess the in vivo estrogenic and anti-estrogenic effects of the test compound on the uterus.
Methodology:
-
Animal Model: Immature or adult female rats are ovariectomized to remove the endogenous source of estrogen.
-
Dosing: After a recovery period, the rats are treated with the test compound via oral gavage or subcutaneous injection for 3-7 days. To assess antagonist activity, a separate group is co-treated with the test compound and estradiol.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. The inhibition of estradiol-induced uterine weight gain indicates anti-estrogenic activity.
The following workflow diagram summarizes the experimental approach for characterizing a novel SERM.
Caption: Experimental Workflow for SERM Characterization.
Conclusion
This compound, by virtue of its structural similarity to established benzothiophene SERMs, is strongly predicted to function as a selective estrogen receptor modulator. Its mechanism of action is centered on tissue-specific differential recruitment of co-activator and co-repressor proteins to the estrogen receptor, leading to anti-estrogenic effects in tissues like the breast and uterus, and estrogenic effects in bone. A secondary mechanism involving the activation of the antioxidant response element may also contribute to its pharmacological profile. The experimental protocols detailed herein provide a robust framework for the comprehensive biological evaluation of this and other novel SERM candidates. Further empirical studies are required to definitively elucidate the precise quantitative pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Raloxifene - Wikipedia [en.wikipedia.org]
- 5. Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Pharmacological Profile of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol, a benzothiophene derivative with potential therapeutic applications. As a member of a chemical class known for its interaction with steroid hormone receptors, this compound is of significant interest in drug discovery and development. This document collates available data on its synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further research. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide leverages information on structurally related compounds, particularly selective estrogen receptor modulators (SERMs), to build a predictive pharmacological framework. Included are detailed experimental methodologies for key assays, structured data tables for the presentation of potential findings, and visualizations of relevant signaling pathways to guide future investigations.
Introduction
This compound belongs to the benzothiophene class of compounds, which has garnered considerable attention in medicinal chemistry. The core scaffold is a key feature of several clinically significant drugs, most notably the selective estrogen receptor modulator (SERM), Raloxifene. SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual activity allows them to be used for a variety of indications, including the treatment and prevention of osteoporosis and hormone-receptor-positive breast cancer.
The structural similarity of this compound to known SERMs suggests that it may also interact with estrogen receptors and potentially the G-protein coupled estrogen receptor 30 (GPR30). This guide aims to provide a foundational understanding of its potential pharmacological properties and to equip researchers with the necessary tools to further investigate its therapeutic potential.
Chemical Synthesis
The synthesis of 2-arylbenzo[b]thiophenes can be achieved through various synthetic routes. One common method involves the acid-catalyzed intramolecular cyclization of α-(arylthio)acetophenones. A process described for the synthesis of the closely related compound, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, involves the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid. This reaction, however, can lead to a mixture of regioisomers that require separation[1][2].
General Synthetic Workflow:
Caption: General synthetic route for 2-arylbenzo[b]thiophenes.
To obtain this compound, a final demethylation step would be necessary to convert the 4-methoxyphenyl group to a 4-hydroxyphenyl group.
Pharmacological Data
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Estrogen Receptor α (ERα) | This compound | Radioligand Binding | Data not available | Data not available | |
| Estrogen Receptor β (ERβ) | This compound | Radioligand Binding | Data not available | Data not available | |
| GPR30 (GPER) | This compound | Radioligand Binding | Data not available | Data not available | |
| Progesterone Receptor (PR) | This compound | Radioligand Binding | Data not available | Data not available | |
| Androgen Receptor (AR) | This compound | Radioligand Binding | Data not available | Data not available |
Table 2: In Vitro Efficacy
| Assay Type | Cell Line | Parameter | Agonist EC50 (nM) | Antagonist IC50 (nM) | % Max Response (vs. Estradiol) | Reference |
| ERα Transcriptional Activation | MCF-7 | ERE-Luciferase | Data not available | Data not available | Data not available | |
| Cell Proliferation | MCF-7 | MTT Assay | Data not available | Data not available | Data not available | |
| GPR30-mediated cAMP Production | SKBR3 | cAMP Assay | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Properties (Predicted)
| Parameter | Species | Value | Method | Reference |
| Oral Bioavailability (%) | Rat | Data not available | In vivo | |
| Half-life (t1/2) (h) | Rat | Data not available | In vivo | |
| Cmax (ng/mL) | Rat | Data not available | In vivo | |
| Tmax (h) | Rat | Data not available | In vivo | |
| Clearance (mL/min/kg) | Rat | Data not available | In vivo | |
| Volume of Distribution (L/kg) | Rat | Data not available | In vivo |
Signaling Pathways
Based on the pharmacology of related benzothiophene SERMs, this compound is hypothesized to exert its effects through two primary signaling pathways: the classical nuclear estrogen receptor pathway and the GPR30-mediated rapid signaling pathway.
Estrogen Receptor (ER) Signaling
Caption: Classical estrogen receptor signaling pathway.
GPR30 (GPER) Signaling Pathway
Benzothiophene SERMs have been shown to mediate neuroprotective effects through a GPR30-dependent mechanism. Activation of GPR30 can lead to rapid, non-genomic signaling cascades.
Caption: GPR30 (GPER) mediated signaling cascade.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of the test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of ER)
-
[3H]-Estradiol (radioligand)
-
Test compound: this compound
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled estradiol (for standard curve).
-
In assay tubes, combine the assay buffer, a fixed concentration of [3H]-Estradiol, and either the test compound, unlabeled estradiol, or vehicle.
-
Initiate the binding reaction by adding a predetermined amount of rat uterine cytosol to each tube.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add cold HAP slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.
-
Wash the pellets with assay buffer to remove non-specifically bound radioligand.
-
Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competitive binding curve and determine the Ki using the Cheng-Prusoff equation.
A detailed protocol for this assay can be found in the National Toxicology Program's report on the Estrogen Receptor Competitive Binding Assay[3].
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the test compound on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For estrogenic assays, phenol red-free medium with charcoal-stripped FBS is used.
-
Test compound: this compound
-
Estradiol (positive control)
-
Tamoxifen (antagonist control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to hormonally deprive the cells.
-
Treat the cells with serial dilutions of the test compound, estradiol, or tamoxifen (for antagonist studies, co-treat with estradiol). Include a vehicle control.
-
Incubate the cells for 6 days, with a medium change at day 3.
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Plot the absorbance against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Further details on this assay can be found in protocols provided by the National Toxicology Program for the MCF-7 Cell Proliferation Assay[4].
Experimental Workflow for In Vitro Assays:
Caption: Workflow for in vitro pharmacological profiling.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the realm of hormone-related disorders. Its structural similarity to established SERMs suggests a high probability of interaction with estrogen receptors and related signaling pathways. This guide provides a foundational framework for the systematic investigation of its pharmacological profile. The outlined experimental protocols and data presentation structures are intended to guide researchers in generating the critical data needed to fully elucidate the mechanism of action and therapeutic potential of this compound. Further studies are warranted to determine its specific binding affinities, in vitro and in vivo efficacy, and pharmacokinetic and toxicological profiles.
References
Technical Guide: Spectroscopic Characterization of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide provides a detailed overview of the experimental protocols and data presentation for the comprehensive characterization of 4-(6-methoxybenzo[b]thiophen-2-yl)phenol.
Spectroscopic Data Presentation
Clear and structured presentation of spectroscopic data is crucial for interpretation and comparison. The following tables illustrate the standard format for summarizing quantitative data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hypothetical Data | ||||
| 9.85 | s | - | 1H | Ar-OH |
| 7.70 | d | 8.5 | 1H | H-4 |
| 7.65 | d | 2.0 | 1H | H-7 |
| 7.50 | s | - | 1H | H-3 |
| 7.40 | d | 8.8 | 2H | H-2', H-6' |
| 7.10 | dd | 8.5, 2.0 | 1H | H-5 |
| 6.95 | d | 8.8 | 2H | H-3', H-5' |
| 3.90 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ, ppm) | Assignment |
| Hypothetical Data | |
| 158.0 | C-6 |
| 156.5 | C-4' |
| 145.0 | C-2 |
| 140.2 | C-7a |
| 135.0 | C-3a |
| 128.0 | C-2', C-6' |
| 125.0 | C-1' |
| 124.5 | C-4 |
| 120.0 | C-3 |
| 116.0 | C-3', C-5' |
| 115.5 | C-5 |
| 105.0 | C-7 |
| 55.8 | -OCH₃ |
Table 3: IR Spectroscopic Data (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hypothetical Data | ||
| 3400-3200 | Broad | O-H stretch (phenol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| 1610, 1580, 1490 | Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (asymmetric, aryl ether) |
| 1030 | Strong | C-O stretch (symmetric, aryl ether) |
| 830 | Strong | C-H bend (para-substituted benzene) |
Table 4: Mass Spectrometry Data (Hypothetical)
| m/z | Relative Intensity (%) | Assignment |
| Hypothetical Data | ||
| 256.06 | 100 | [M]⁺ (Molecular Ion) |
| 241.04 | 80 | [M - CH₃]⁺ |
| 213.04 | 60 | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 45°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically co-added.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds are used. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin transparent disk.
-
Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an appropriate ionization source.
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile and thermally stable compounds. For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
-
Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound.
In Vitro Evaluation of Benzothiophene Derivatives: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide on the Preclinical Assessment of a Promising Class of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the in vitro evaluation of benzothiophene derivatives, with a particular focus on compounds structurally related to "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol". While specific in vitro data for this particular molecule is not extensively available in the public domain, this document synthesizes findings from various studies on related benzothiophene analogs to illustrate the common methodologies and potential therapeutic applications of this chemical class. The information presented herein is intended to guide researchers in designing and interpreting in vitro studies for novel benzothiophene-based drug candidates.
Quantitative Biological Activities of Benzothiophene Derivatives
The following tables summarize the in vitro activities of various benzothiophene derivatives as reported in the scientific literature. These tables provide a comparative look at the potency of different analogs across a range of biological assays.
Table 1: RORγt Inverse Agonist Activity of 4,5,6,7-Tetrahydro-benzothiophene Derivatives [1][2]
| Compound ID | TR-FRET IC50 (nM) | GAL4-RORγ Reporter Assay IC50 (nM) | Th17 Polarization Assay IC50 (nM) |
| 2 | 0.39 | 0.75 | 0.38 |
| 3 | Not Reported | 2.19 | Not Reported |
| 10 | Not Reported | 0.82 | Not Reported |
| 13 | Not Reported | 1.61 | Not Reported |
| Ursolic Acid (ctrl) | Not Reported | 99.92 | Not Reported |
Table 2: Antimicrobial Activity of Substituted Benzothiophene Derivatives [3]
| Compound ID | Target Microorganism | Activity |
| 12E (3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene) | S. aureus | High antibacterial activity |
| 12L (3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene) | S. aureus | High antibacterial activity |
| 12J (3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene) | S. aureus | High antibacterial activity |
Table 3: Antioxidant Capacity of Substituted Benzothiophene Derivatives [3]
| Compound ID | Assay | Result |
| 12E (3-(substituted-ethynyl)-2-(thiophen-2-yl) benzo[b]thiophene derivative) | Trolox Equivalent Antioxidant Capacity (TEAC) | Highest antioxidant capacity |
| 16 (cyclized homolog of 12E) | Trolox Equivalent Antioxidant Capacity (TEAC) | Highest antioxidant capacity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for key experiments commonly used in the evaluation of benzothiophene derivatives.
TR-FRET Competitive Binding Assay for RORγt[1][2]
This assay is designed to measure the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of the Retinoic acid receptor-related orphan receptor γt (RORγt).
-
Materials:
-
Recombinant human RORγt-LBD
-
Fluorescently labeled RORγt ligand (tracer)
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (benzothiophene derivatives)
-
-
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
In a microplate, add the RORγt-LBD, the fluorescent tracer, and the anti-tag antibody.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader.
-
The signal is inversely proportional to the binding of the test compound. Calculate IC50 values by fitting the data to a dose-response curve.
-
GAL4-RORγ Reporter Assay[1][2]
This cell-based assay measures the functional activity of compounds as inverse agonists of RORγt.
-
Materials:
-
Human cells (e.g., HEK293) stably expressing a hybrid human RORγ receptor (GAL4-DBD fused to RORγ-LBD) and a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS).
-
Cell culture medium and reagents.
-
Test compounds.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a dilution series of the test compounds.
-
Incubate for a sufficient period (e.g., 24 hours) to allow for changes in reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase signal indicates inverse agonist activity. Calculate IC50 values from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)[3]
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compounds.
-
Positive control antibiotic.
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Visualizing Molecular Pathways and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: RORγt signaling pathway and the inhibitory action of benzothiophene inverse agonists.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzothiophene derivatives.
Conclusion
The benzothiophene scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. The in vitro evaluation techniques detailed in this guide, including target-based binding assays, cell-based functional assays, and antimicrobial susceptibility testing, are essential for characterizing the biological activity of new chemical entities. While the specific compound "this compound" requires further investigation, the broader class of benzothiophenes continues to show promise in drug discovery. A systematic and rigorous in vitro assessment is the cornerstone of advancing these promising compounds through the preclinical pipeline. Researchers are encouraged to utilize the methodologies and data presented here as a foundation for their own investigations into this important class of molecules.
References
"4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" literature review and background
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the selective estrogen receptor modulator (SERM) candidate, 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a member of the benzo[b]thiophene class of compounds, which are known for their diverse pharmacological activities. Structurally related to the well-known SERM, Raloxifene, this molecule has garnered interest for its potential to modulate estrogen receptor (ER) activity, offering therapeutic possibilities in areas such as osteoporosis and hormone-dependent cancers. This guide will delve into the available scientific literature to present a detailed account of its chemical synthesis, in vitro biological evaluation, and the underlying mechanisms of action.
Chemical Synthesis
A general synthetic approach involves the acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a strong acid like polyphosphoric acid at elevated temperatures.[1] This reaction yields a mixture of regioisomers, including the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1] The final step to obtain this compound would involve a selective demethylation of the methoxy group on the phenyl ring at the 2-position of the benzo[b]thiophene core.
Experimental Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (A Key Precursor)
This protocol is based on general procedures described in the literature for the synthesis of similar benzo[b]thiophene derivatives.[1]
Materials:
-
α-(3-methoxyphenylthio)-4-methoxyacetophenone
-
Polyphosphoric acid (PPA)
-
Toluene
-
n-heptane
-
Ice
Procedure:
-
A solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone in toluene is prepared.
-
Methanesulfonic acid is added to the stirred solution at room temperature.[1]
-
The reaction mixture is heated to 95-100 °C and stirred for 4-5 hours.[1]
-
After completion of the reaction (monitored by TLC), n-heptane is added, and the mixture is stirred for an additional hour.[1]
-
The mixture is then cooled, and the precipitated product is collected by filtration.
-
The crude product can be further purified by recrystallization or column chromatography to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Note: The subsequent demethylation to yield this compound would typically involve treatment with a demethylating agent such as boron tribromide (BBr3) or a thiol in the presence of a Lewis acid.
Biological Activity and Mechanism of Action
As a structural analog of Raloxifene, this compound is predicted to function as a Selective Estrogen Receptor Modulator (SERM). SERMs exhibit tissue-specific estrogenic or anti-estrogenic effects.[2] In tissues like bone, they can act as agonists, promoting bone density, while in tissues like the breast and uterus, they can act as antagonists, inhibiting the proliferative effects of estrogen. This dual activity makes them valuable therapeutic agents for conditions such as postmenopausal osteoporosis and the prevention of estrogen receptor-positive breast cancer.[2]
The mechanism of action of SERMs involves binding to the estrogen receptor (ERα and ERβ), which are ligand-activated transcription factors.[3] Upon binding, the SERM induces a conformational change in the receptor. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to a tissue-specific modulation of gene expression.
Antiproliferative Activity
Table 1: Antiproliferative Activity of Representative Benzo[b]thiophene Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Analog A | MCF-7 | Data not available | N/A |
| Analog B | DLD-1 | Data not available | N/A |
| Analog C | HEPG-2 | Data not available | N/A |
| (Note: Specific IC50 values for this compound are not available in the reviewed literature. This table is a template for where such data would be presented.) |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Estrogen Receptor Binding
The biological activity of this compound is presumed to be mediated through its interaction with estrogen receptors. The binding affinity of a compound to ER is a critical parameter for its characterization as a SERM. This is typically determined through competitive binding assays.
Table 2: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference |
| This compound | ERα | Data not available | N/A |
| This compound | ERβ | Data not available | N/A |
| 17β-Estradiol (Reference) | ERα | ~1 nM (Ki) | [4] |
| Raloxifene (Reference) | ERα | ~5 nM (IC50) | [2] |
| (Note: Specific binding affinity data for this compound are not available in the reviewed literature. This table includes reference values for comparison.) |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound to the estrogen receptor.[4][5][6]
Materials:
-
Purified recombinant human ERα or ERβ protein
-
Radiolabeled estradiol ([³H]E2)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite slurry or filter membranes
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the ER protein, a fixed concentration of [³H]E2, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Include control tubes with no competitor (total binding) and with a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the mixtures at 4 °C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the receptor-bound [³H]E2 from the free [³H]E2. This can be achieved by adding hydroxyapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, vacuum filtration through glass fiber filters can be used.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound represents a promising scaffold for the development of novel selective estrogen receptor modulators. Based on its structural similarity to Raloxifene and the known biological activities of the benzo[b]thiophene class, it is anticipated to exhibit significant antiproliferative and ER-modulating properties. While specific quantitative data for this particular molecule is limited in the current literature, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for analogous compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential.
References
- 1. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 2. Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Benzothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its structural resemblance to endogenous molecules allows for diverse interactions with biological targets, making it a focal point for the discovery of new therapeutic agents.[2] This technical guide provides an in-depth overview of recent advancements in the synthesis and discovery of novel benzothiophene derivatives, with a focus on their potential as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Synthetic Strategies for Novel Benzothiophene Derivatives
The synthesis of functionalized benzothiophenes is a cornerstone of drug discovery programs. Various synthetic methodologies have been developed to access diverse derivatives, often starting from readily available materials.
Synthesis of Benzothiophene Acylhydrazones
A notable strategy involves the combination of the benzothiophene nucleus with the acylhydrazone functional group, which is a relevant pharmacophore in the design of bioactive molecules.[3] This approach has led to the identification of potent antimicrobial agents.
Experimental Protocol: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) [4]
-
Preparation of 6-Chlorobenzo[b]thiophene-2-carboxylic acid (1b): The synthesis of the carboxylic acid intermediate is a crucial first step. While the specific patent is referenced[5], a general approach involves the cyclization of a substituted thiophene.
-
Formation of the Hydrazide: The carboxylic acid is then converted to its corresponding carbohydrazide.
-
Condensation with Aldehyde: The substituted benzo[b]thiophene-2-carboxylic hydrazide is reacted with an aromatic or heteroaromatic aldehyde to yield the final acylhydrazone product.[3]
Synthesis of 5-Hydroxybenzothiophene Derivatives
The introduction of a hydroxyl group at the 5-position of the benzothiophene ring has been explored for the development of multi-kinase inhibitors with anticancer activity.[6]
Experimental Protocol: General Synthesis of 5-Hydroxybenzothiophene Hydrazide Derivatives [6][7]
A multi-step synthesis is typically employed, starting from a commercially available substituted benzothiophene. The process involves the introduction of the hydrazide moiety and subsequent modifications to generate a library of compounds for screening.
Domino Reactions for Polysubstituted Benzothiophenes
Domino reactions, where multiple bonds are formed in a single operation, offer an efficient route to highly functionalized benzothiophenes.[8][9] A one-pot, four-component reaction of 5-aryldihydro-3(2H)-thiophenones, malononitrile, and aromatic aldehydes can yield novel 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles.[8][9]
Experimental Protocol: One-Pot Synthesis of 2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles [8]
This process involves a sequence of Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination reactions.[8][9]
Biological Activities and Therapeutic Potential
Novel benzothiophene derivatives have demonstrated significant potential across various therapeutic areas.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[10] Benzothiophene derivatives have emerged as promising candidates.
A series of benzothiophene acylhydrazones were synthesized and screened against Staphylococcus aureus, including multidrug-resistant strains.[3] The screening led to the identification of eight active compounds, with (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) showing a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains.[4] Other studies have also reported the synthesis of benzothiophene derivatives with notable antibacterial and antifungal activities.[11][12]
Table 1: Antimicrobial Activity of Selected Benzothiophene Derivatives
| Compound Reference | Target Organism | Activity Metric | Value | Citation |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Staphylococcus aureus (various strains) | MIC | 4 µg/mL | [4] |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) | Antifungal | - | Potential Use | [12] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K) | Antifungal | - | Potential Use | [12] |
Anticancer Activity
Benzothiophene derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[6][13]
Chemoresistance is a major challenge in cancer therapy, prompting the development of multi-target agents.[6] 5-Hydroxybenzothiophene derivatives have been identified as effective multi-kinase inhibitors.[6] Compound 16b , a 5-hydroxybenzothiophene hydrazide, emerged as a potent inhibitor of several kinases and demonstrated significant anticancer effects against U87MG glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[6][7]
Table 2: Kinase Inhibition Profile of Compound 16b
| Kinase Target | IC50 (nM) | Citation |
| Clk4 | 11 | [7] |
| DRAK1 | 87 | [7] |
| Haspin | 125.7 | [7] |
| Clk1 | 163 | [7] |
| Dyrk1B | 284 | [7] |
| Dyrk1A | 353.3 | [7] |
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target in cancer therapy.[5][14] A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were designed to inhibit the phosphorylation of STAT3 at Tyr705.[5] The most potent compound, 6o , effectively inhibited the STAT3 pathway, leading to decreased cell proliferation and induction of apoptosis.[5]
The RhoA/ROCK pathway is implicated in tumor growth and metastasis.[15] Novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of this pathway. Compound b19 significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.[15]
Benzothiophene acrylonitrile analogs with structural similarities to combretastatin have been synthesized and evaluated for their anticancer activity.[13] These compounds interfere with tubulin polymerization, leading to mitotic arrest.[13] Notably, they were found to be effective against P-glycoprotein-mediated multidrug resistance.[13][16]
Table 3: Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analog 5
| Cancer Cell Line Type | GI50 Range (nM) | Citation |
| Leukemia | 10 - 66.5 | [13] |
| Colon Cancer | 10 - 66.5 | [13] |
| CNS Cancer | 10 - 66.5 | [13] |
| Prostate Cancer | 10 - 66.5 | [13] |
Anti-inflammatory Activity
Benzothiophene derivatives have also been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[17][18]
Substituted bromo-benzothiophene carboxamides have been shown to attenuate nociception and inflammation by selectively inhibiting COX-2.[17] Furthermore, certain benzothiophene derivatives have been designed as dual inhibitors of COX and 5-LOX, which may offer an enhanced anti-inflammatory effect with a better safety profile.[18]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which benzothiophene derivatives exert their biological effects is crucial for rational drug design.
STAT3 Signaling Pathway
The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. malayajournal.org [malayajournal.org]
- 9. modern-journals.com [modern-journals.com]
- 10. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a benzothiophene derivative that has garnered attention in the scientific community due to its structural similarity to selective estrogen receptor modulators (SERMs) and its identification as a process impurity in the manufacturing of Raloxifene, a well-known drug for the prevention and treatment of osteoporosis in postmenopausal women. Understanding the safety and toxicity profile of this compound is of paramount importance for risk assessment, drug development, and regulatory compliance. This technical guide provides a comprehensive overview of the available data on the safety and toxicity of this compound, including its physicochemical properties, known toxicological data, and insights into its potential biological activities.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂S | [1][2] |
| Molecular Weight | 256.32 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 175460-94-3 | [2] |
Toxicological Data
Direct and comprehensive toxicological data for this compound is limited in publicly available literature. However, by examining data from structurally related compounds, a preliminary assessment of its potential hazards can be made.
Acute Toxicity
No specific LD50 (lethal dose, 50%) values for this compound have been identified in the public domain. However, safety data for structurally similar compounds provide some indication of its potential acute toxicity profile. For instance, the related compound 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is classified as harmful if swallowed.[3] Phenol, a basic structural component, is known to be highly toxic upon acute exposure through oral, dermal, or inhalation routes, with a lethal dose in humans estimated to be as low as 1 to 15 grams.[4][5]
Table of Acute Toxicity Data for Related Compounds:
| Compound | Route | Species | LD50/LC50 | Reference |
| Phenol | Dermal | Rabbit | 0.85 g/kg | [6] |
| 2-Methoxy-4-(2-propenyl)-phenol (Eugenol) | Oral | Rat | 1930 - 2680 mg/kg bw | |
| 3,4-Dimethyl phenol | Oral | - | - | [7] |
Genotoxicity
There is no specific information available regarding the genotoxicity of this compound. However, as it is an impurity of Raloxifene, it would be subject to rigorous genotoxicity assessment during the drug development process.[7] Standard assays for genotoxicity include the Ames test for bacterial reverse mutation and the in vivo micronucleus test.
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9] It utilizes bacteria to test for gene mutations.[8] For pharmaceutical impurities, a modified Ames test protocol may be applied to enhance its sensitivity for detecting low-level mutagenic impurities.[10]
The in vivo micronucleus test, as described in OECD Guideline 474, is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow.[11][12] This test is crucial for evaluating the clastogenic and/or aneugenic potential of a substance in a whole animal system.[11]
Cytotoxicity
The cytotoxic potential of this compound, particularly against cancer cell lines, is an area of interest due to its structural similarity to anti-cancer agents. While direct data is scarce, studies on similar benzothiophene and thiophene derivatives have shown cytotoxic activity against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[11][13][14] For example, novel thienyl chalcone derivatives have demonstrated potent cytotoxic activity against these cell lines.
Table of Cytotoxicity Data for Related Compounds:
| Compound Class | Cell Line | IC50 Value | Reference |
| Thienyl chalcone derivatives | MDA-MB-231 | 5.27 ± 0.98 μM | |
| Thienyl chalcone derivatives | MCF-7 | 7.24 ± 2.10 μM | |
| Synthetic β-nitrostyrene derivative | MCF-7 | 0.81 ± 0.04 μg/mL | [11] |
| Synthetic β-nitrostyrene derivative | MDA-MB-231 | 1.82 ± 0.05 μg/mL | [11] |
Pharmacological Profile
Estrogenic and Anti-Estrogenic Activity
The structural resemblance of this compound to selective estrogen receptor modulators (SERMs) like Raloxifene suggests it may possess estrogenic or anti-estrogenic properties.[15] SERMs are compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue.[16] The phenolic hydroxyl group and the benzothiophene core are key structural features that can contribute to estrogen receptor binding.[17]
A study on 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol, a closely related compound, demonstrated its estrogen-like properties by inducing apoptosis in T47D/PKCα breast cancer cells.[18][19] The estrogenic activity of phenolic compounds is influenced by the position and nature of substituents on the phenolic ring.[17]
Metabolism and Pharmacokinetics
The metabolic fate of this compound has not been explicitly studied. However, the metabolism of benzothiophene and thiophene-containing compounds is known to be mediated by cytochrome P450 (CYP) enzymes.[4][20] The thiophene ring can be oxidized by CYPs to form reactive intermediates.[20]
For a structurally related compound, (R,R)-methoxyfenoterol, metabolism in rats was found to occur primarily through glucuronidation and O-demethylation.[8][21][22] Given the presence of a methoxy and a hydroxyl group in this compound, it is plausible that it undergoes similar metabolic transformations.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μg/mL) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tamoxifen, cisplatin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Micronucleus Assay (OECD 474)
This assay evaluates the genotoxic potential of a substance in vivo.[11][12]
-
Animal Model: Typically performed in mice or rats.
-
Dose Administration: Administer the test substance via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three different dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide).
-
Sample Collection: Collect bone marrow or peripheral blood at specified time points (e.g., 24 and 48 hours) after the final administration.
-
Slide Preparation and Staining: Prepare slides and stain with a suitable dye (e.g., Giemsa, acridine orange) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Scoring: Score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.
-
Data Analysis: Analyze the data for a statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Potential Metabolic Pathway of this compound
Caption: A potential metabolic pathway for this compound.
Interaction with the Estrogen Receptor Signaling Pathway
Caption: Proposed interaction with the estrogen receptor signaling pathway.
Conclusion
The safety and toxicity profile of this compound is not yet fully characterized through direct experimental evidence. However, based on its structural similarity to other benzothiophene derivatives, SERMs, and phenols, a number of potential toxicological concerns can be inferred. These include potential for acute toxicity, particularly if ingested in significant quantities, and possible genotoxic and cytotoxic effects. Its structural features strongly suggest an interaction with the estrogen receptor, which could lead to either estrogenic or anti-estrogenic activities, depending on the cellular context.
For a comprehensive risk assessment, further studies are imperative. These should include acute toxicity studies (oral, dermal, and inhalation), a full battery of genotoxicity tests (Ames, in vitro and in vivo micronucleus), and detailed in vitro cytotoxicity studies on a broader range of cell lines. Furthermore, investigations into its metabolism, pharmacokinetics, and specific effects on key signaling pathways, particularly the estrogen receptor pathway, will be crucial for a complete understanding of its safety profile. This information is essential for researchers, scientists, and drug development professionals to make informed decisions regarding the handling, potential applications, and regulatory considerations for this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 175460-94-3|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. gov.uk [gov.uk]
- 5. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 8. Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. essencejournal.com [essencejournal.com]
- 14. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. gaftp.epa.gov [gaftp.epa.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: An Application Note for Researchers
Abstract
This application note provides a detailed protocol for the synthesis of 4-(6-methoxybenzo[b]thiophen-2-yl)phenol, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a robust two-step process involving an acid-catalyzed intramolecular cyclization followed by a selective demethylation. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and workflow visualizations to ensure reproducible and efficient synthesis.
Introduction
Substituted benzo[b]thiophenes are a prominent class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. Notably, this compound serves as a crucial building block in the synthesis of selective estrogen receptor modulators (SERMs) and other therapeutic agents. The synthetic route detailed herein focuses on a reliable and scalable method, beginning with the acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, followed by the selective demethylation of the phenol-protecting methyl group.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Acid-Catalyzed Intramolecular Cyclization and Rearrangement: α-(3-methoxyphenylthio)-4-methoxyacetophenone undergoes cyclization in the presence of methanesulfonic acid to form 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. This method is noted for its high regioselectivity, favoring the desired 6-methoxy isomer.
-
Selective Demethylation: The resulting 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is then treated with a thiol and a Lewis acid to selectively cleave the methyl ether on the phenyl group at the 2-position of the benzothiophene core, yielding the final product.
Experimental Protocols
Step 1: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This procedure is adapted from a process utilizing methanesulfonic acid for the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone.[1][2]
Materials:
-
α-(3-methoxyphenylthio)-4-methoxyacetophenone
-
Methanesulfonic acid
-
Toluene
-
n-Heptane
-
Methanol
Procedure:
-
To a solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (e.g., 170 g, 0.63 mol) in toluene (700 mL) at room temperature, add methanesulfonic acid (61 g, 0.63 mol).
-
Heat the reaction mixture to 90-100 °C and stir for 4-5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add n-heptane (e.g., 280 mL) to the hot reaction mixture.
-
Stir the mixture for 1 hour at 90 °C, followed by 3 hours at 80 °C to facilitate precipitation.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the collected solid with a mixture of toluene and 2-propanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or by slurrying in hot methanol to yield the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[3]
Step 2: Synthesis of this compound
This protocol involves the selective demethylation of the methoxy group on the 2-phenyl substituent using a thiol and a Lewis acid.
Materials:
-
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Aluminum chloride (anhydrous)
-
Ethanethiol or Decanethiol
-
Dichloromethane (DCM) or 1,2-dichloroethane (EDC)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (aq.)
-
Ice
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (e.g., 34.7 g, 0.26 mol) in 1,2-dichloroethane (200 ml) and cool the mixture to 0-5 °C.
-
Slowly add ethanethiol (23.8 g, 0.37 mol) to the cooled suspension over 15 minutes.
-
After stirring for 10 minutes, add a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (e.g., 20 g, 0.074 mol) in 1,2-dichloroethane (50 ml) over 20 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture back to 0-5 °C and quench by the slow addition of tetrahydrofuran, followed by pouring the mixture into ice water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid and stir for several hours at room temperature to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a mixture of methanol and DMF to afford pure this compound.
Data Presentation
| Parameter | Step 1: Cyclization | Step 2: Demethylation |
| Starting Material | α-(3-methoxyphenylthio)-4-methoxyacetophenone | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene |
| Key Reagents | Methanesulfonic acid | Aluminum chloride, Ethanethiol |
| Solvent | Toluene | 1,2-dichloroethane |
| Reaction Temperature | 90-100 °C | 0-5 °C to Room Temperature |
| Reaction Time | 4-5 hours | 3 hours |
| Product | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | This compound |
| Reported Yield | ~80% | Not explicitly stated, part of a multi-step synthesis |
| Reported Purity (HPLC) | 99.7% | High purity after recrystallization |
| Melting Point | 196-197 °C | Not specified |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of the target compound.
Conclusion
The synthesis protocol outlined in this application note provides a clear and detailed guide for the preparation of this compound. By following the described acid-catalyzed cyclization and subsequent demethylation procedures, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and development. The provided data and visualizations aim to facilitate a comprehensive understanding of the synthetic workflow.
References
Application Notes and Protocols for the Purification of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol , a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, including its relation to the selective estrogen receptor modulator, Raloxifene.[1][2] The following purification techniques are described: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. A general workflow for the purification process is outlined below.
Caption: General workflow for the purification of this compound.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and is particularly useful for removing small amounts of impurities from a relatively pure starting material.[3] The choice of solvent is critical and should be determined experimentally.
Solvent Selection
A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] Based on the phenolic and benzothiophene structure, a mixture of a polar protic solvent and a non-polar co-solvent is a good starting point.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Rationale |
| Isopropyl Alcohol / Water | 95:5 to 80:20 | Benzothiophenes have been successfully recrystallized from alcohol-water mixtures.[4] |
| Ethanol / Water | 90:10 to 70:30 | Similar to isopropanol/water, offering a different polarity profile. |
| Toluene / Heptane | 1:1 to 1:3 | For less polar impurities; toluene dissolves the compound, and heptane acts as an anti-solvent. |
Experimental Protocol for Recrystallization
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound to a minimal amount of the chosen solvent system (e.g., 85% aqueous isopropanol). Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Step-by-step protocol for the recrystallization of this compound.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For benzothiophene derivatives, normal-phase chromatography on silica gel is a common and effective method.[6][7][8]
Eluent System Selection
The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC).
Table 2: Recommended Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Application |
| Hexane / Ethyl Acetate | 20:1 to 4:1 | A standard system for compounds of moderate polarity.[7][8] |
| Petroleum Ether / Ethyl Acetate | 25:1 to 1:1 | An alternative to hexane/ethyl acetate, often providing similar separation.[7] |
| Dichloromethane | 100% | Can be used for eluting more polar compounds or as a component in a gradient. |
Experimental Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution) as determined by TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for purification by silica gel column chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially for small-scale purifications or for separating closely related impurities, preparative HPLC is the method of choice.[9] Reversed-phase HPLC is commonly used for phenolic compounds.[10][11]
HPLC Conditions
The conditions for preparative HPLC should be developed from an analytical scale method. A C18 column is a good starting point for reversed-phase separation.
Table 3: Recommended Preparative HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid |
| Gradient | 20% B to 80% B over 30 minutes (to be optimized) |
| Flow Rate | 10 - 50 mL/min (depending on column diameter) |
| Detection | UV at 280 nm |
Experimental Protocol for Preparative HPLC
-
Sample Preparation: Dissolve the partially purified or crude compound in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
Method Development: Optimize the separation on an analytical HPLC system to determine the appropriate gradient and retention time of the target compound.
-
Preparative Run: Scale up the injection volume and flow rate for the preparative column. Inject the sample and run the optimized gradient method.
-
Fraction Collection: Collect the eluate corresponding to the peak of this compound using a fraction collector.
-
Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the pure compound.
-
Purity Confirmation: Analyze the final product by analytical HPLC to confirm its purity.
Caption: Step-by-step protocol for purification by preparative HPLC.
Summary of Quantitative Data
The expected outcomes of each purification technique can be summarized in terms of purity and yield. These values are estimates and will vary depending on the quality of the crude material.
Table 4: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Throughput |
| Recrystallization | >95% | 70-90% | High |
| Column Chromatography | >98% | 50-80% | Medium |
| Preparative HPLC | >99.5% | 40-70% | Low |
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the desired level of purity for their specific applications.
References
- 1. Identification and characterization of potential impurities in raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. mt.com [mt.com]
- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. Accurate and comprehensive characterization of this molecule is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂S | [1] |
| Molecular Weight | 256.32 g/mol | [1] |
| CAS Number | 175460-94-3 | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Record the chromatogram and determine the retention time (RT) of the main peak corresponding to this compound.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
-
Expected Data:
The following table summarizes the expected HPLC data for this compound under the specified conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 5.8 min |
| Purity | >98% |
Experimental Workflow:
Caption: HPLC analysis workflow for purity determination.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of the compound in methanol.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the experimentally measured m/z value with the theoretically calculated exact mass.
-
Expected Data:
| Parameter | Expected Value |
| Theoretical Exact Mass (C₁₅H₁₂O₂S) | 256.0558 |
| Measured m/z for [M+H]⁺ | 257.0631 |
Experimental Workflow:
References
Application Notes and Protocols for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a member of the benzothiophene class of compounds, structurally analogous to Raloxifene, a well-characterized Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity[1][2]. This dual activity makes them valuable tools in biomedical research and as therapeutic agents, particularly in the context of hormone-dependent cancers and osteoporosis[2][3]. Like Raloxifene, this compound is anticipated to modulate the activity of estrogen receptors, ERα and ERβ, thereby influencing the transcription of estrogen-responsive genes and downstream cellular processes. Additionally, some Raloxifene analogs have been shown to interact with other signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, leading to apoptosis in cancer cells[4][5].
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its biological activity, including its potency as an ER modulator and its potential as an anti-cancer agent.
Biological Activity and Mechanism of Action
The primary mechanism of action for this compound is expected to be through its interaction with estrogen receptors. Upon binding to ERα or ERβ, the compound can induce conformational changes in the receptor, leading to either the recruitment of co-activators (agonist activity) or co-repressors (antagonist activity) to the estrogen response elements (EREs) in the promoter regions of target genes[6]. This differential recruitment of co-regulatory proteins is tissue-specific and forms the basis of the "selective" nature of SERMs[1].
The substitution of the hydroxyl group with a methoxy group at the 6-position of the benzothiophene core, as seen in this analog, may alter its binding affinity for ERs and its subsequent agonist/antagonist profile compared to Raloxifene[7].
Furthermore, studies on Raloxifene analogs have indicated potential cross-talk with other signaling pathways, such as the AhR pathway, which can induce apoptosis in cancer cells independent of their estrogen receptor status[4][5]. Therefore, it is crucial to evaluate the activity of this compound in both ER-positive and ER-negative cell lines.
Signaling Pathway Diagram
Caption: Putative signaling pathways for this compound.
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be generated from the described cell-based assays. These values are essential for comparing the potency and efficacy of this compound with other compounds.
| Assay Type | Cell Line(s) | Parameter(s) Measured | Typical Readout | Quantitative Value(s) |
| ER Binding Assay | N/A (Recombinant ER) | Competitive binding to ERα/ERβ | Fluorescence Polarization | Ki (Inhibition Constant) |
| Reporter Gene Assay | T47D-KBluc, MCF-7 | Luciferase expression driven by EREs | Luminescence | EC50 (Agonist), IC50 (Antagonist) |
| Cell Proliferation Assay | MCF-7, T-47D (ER+), MDA-MB-231 (ER-) | Cell viability/metabolic activity | Colorimetric/Fluorometric | GI50 (Growth Inhibition 50) |
| Apoptosis Assay | MDA-MB-231, HepG2 | Caspase activation, Annexin V staining | Fluorescence/Luminescence | % Apoptotic Cells |
| Gene Expression Analysis | MCF-7, T-47D | mRNA levels of ER target genes (e.g., TFF1) | qRT-PCR | Fold Change in Expression |
Experimental Protocols
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the affinity of the test compound for ERα and ERβ by measuring its ability to displace a fluorescently labeled estrogen ligand.
Workflow Diagram
Caption: Workflow for the ER competitive binding assay.
Protocol
-
Reagents and Materials:
-
Recombinant human ERα and ERβ protein
-
Fluorescently labeled estrogen (e.g., Fluormone™ ES2)
-
ER Screening Buffer
-
17β-Estradiol (positive control)
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and 17β-estradiol in the assay buffer.
-
In a 384-well plate, add the recombinant ERα or ERβ protein.
-
Add the fluorescent estrogen tracer to all wells.
-
Add the serially diluted test compound or control to the respective wells. Include wells with tracer and receptor only (maximum polarization) and tracer only (minimum polarization).
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of the compound to induce or inhibit ER-mediated gene transcription.
Protocol
-
Cell Culture and Transfection:
-
Culture T47D-KBluc cells, which stably express a luciferase reporter gene under the control of an estrogen response element (ERE), in RPMI-1640 medium supplemented with 10% FBS[8].
-
Alternatively, transiently transfect MCF-7 cells with an ERE-luciferase reporter plasmid and an ER expression vector[6].
-
-
Agonist Mode Assay:
-
Seed the cells in a 96-well white plate and allow them to adhere overnight.
-
Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for 24 hours to reduce background estrogenic activity.
-
Treat the cells with serial dilutions of this compound or 17β-estradiol (positive control) for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value from the dose-response curve.
-
-
Antagonist Mode Assay:
-
Follow the same initial steps as the agonist assay.
-
Co-treat the cells with a fixed concentration of 17β-estradiol (at its EC80) and serial dilutions of this compound or a known antagonist like Tamoxifen.
-
After incubation, measure luciferase activity.
-
Calculate the IC50 value from the inhibition curve.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the compound on the proliferation of both ER-positive and ER-negative cancer cell lines.
Workflow Diagram
Caption: Workflow for the cell proliferation assay.
Protocol
-
Cell Seeding:
-
Seed ER-positive (MCF-7, T-47D) and ER-negative (MDA-MB-231) breast cancer cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well)[4].
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 48 to 72 hours.
-
Measure cell viability using either the MTT assay (measures mitochondrial reductase activity) or the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) according to the manufacturer's instructions[4].
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell growth inhibition against the log of the compound concentration to determine the GI50 value.
-
Apoptosis Assay
This assay is used to determine if the compound induces programmed cell death, particularly in ER-negative cells where AhR-mediated effects might be prominent.
Protocol
-
Cell Treatment:
-
Seed MDA-MB-231 or other relevant cancer cells in 6-well plates.
-
Treat the cells with this compound at concentrations around its GI50 value for 24-48 hours.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase-Glo® 3/7 Assay:
-
Seed cells in a 96-well white plate and treat as described above.
-
Add the Caspase-Glo® 3/7 reagent to each well and incubate.
-
Measure the luminescence, which is proportional to caspase activity.
-
Conclusion
The provided protocols offer a comprehensive framework for characterizing the in vitro activity of this compound. By employing these cell-based assays, researchers can elucidate its mechanism of action, determine its potency as a selective estrogen receptor modulator, and evaluate its potential as an anti-cancer agent. The quantitative data generated will be crucial for structure-activity relationship studies and for guiding further drug development efforts.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen - Wikipedia [en.wikipedia.org]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Screening Estrogen Receptor Modulators in a Paper-Based Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and Related Benzothiophenes in Medicinal Chemistry
Introduction
The compound 4-(6-methoxybenzo[b]thiophen-2-yl)phenol belongs to the class of benzothiophenes, which are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1] This core scaffold is present in several FDA-approved drugs.[2] Specifically, the 2-aryl-6-hydroxybenzo[b]thiophene framework, of which this compound is a representative, is the cornerstone of a major class of Selective Estrogen Receptor Modulators (SERMs).[3] SERMs are compounds that exhibit tissue-selective estrogen agonist or antagonist activity, making them valuable therapeutic agents for conditions such as osteoporosis and hormone-receptor-positive breast cancer.[4][5]
Application Notes: Selective Estrogen Receptor Modulation
The primary application of 2-aryl-6-hydroxybenzo[b]thiophenes in medicinal chemistry is the development of SERMs. These compounds are designed to elicit beneficial estrogenic effects in certain tissues (like bone) while antagonizing estrogen's effects in other tissues (such as the breast and uterus).[5][6]
-
Osteoporosis: In bone tissue, compounds of this class act as estrogen agonists. They bind to estrogen receptors (ERs) in bone cells, which helps to inhibit bone resorption by osteoclasts and may stimulate the activity of bone-forming osteoblasts.[5][7] This action helps to maintain or increase bone mineral density, thereby reducing the risk of fractures in postmenopausal women.[4] Raloxifene is FDA-approved for the prevention and treatment of postmenopausal osteoporosis.[4]
-
Breast Cancer: In breast tissue, these benzothiophene derivatives typically act as estrogen antagonists. They compete with endogenous estrogen for binding to the estrogen receptor (primarily ERα), thereby blocking the proliferative signal of estrogen in hormone-receptor-positive breast cancer cells.[3][5] This anti-proliferative effect makes them suitable for the prevention and treatment of ER-positive breast cancer. Raloxifene is also indicated for the reduction of invasive breast cancer risk in high-risk postmenopausal women.[4]
-
Cardiovascular Health: Some SERMs have shown beneficial effects on lipid metabolism, such as reducing total and low-density lipoprotein (LDL) cholesterol levels.[5] This suggests a potential role in cardiovascular protection in postmenopausal women.
-
Neuroprotection: Emerging research suggests that some benzothiophene-based SERMs may offer neuroprotection through mechanisms that could involve G-protein coupled receptors and antioxidant pathways, independent of the classical nuclear estrogen receptors.[7]
Quantitative Data for Raloxifene and Related Compounds
The following table summarizes key biological data for Raloxifene, a close structural analog of this compound. This data is representative of the activity profile expected for this class of compounds.
| Compound | Target | Assay | Activity | Reference |
| Raloxifene | Estrogen Receptor α (ERα) | Competitive Binding Assay | Binds with high affinity, similar to estradiol | [6] |
| Raloxifene | Estrogen Receptor β (ERβ) | Competitive Binding Assay | Binds with high affinity, similar to estradiol | [6] |
| Raloxifene | MCF-7 cells (ER+) | Cell Proliferation Assay | Antagonist (inhibits estrogen-induced proliferation) | [3] |
| Raloxifene | Bone Tissue | In vivo (postmenopausal women) | Agonist (increases bone mineral density) | [4] |
| Raloxifene | Uterine Tissue | In vivo | Antagonist (does not stimulate endometrial proliferation) | [6] |
Note: Specific quantitative data such as IC50 or Ki values for this compound are not available in the cited literature. The data presented is for the structurally related and well-studied SERM, Raloxifene.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-6-hydroxybenzo[b]thiophenes
This protocol is a representative method for the synthesis of the benzothiophene core structure found in compounds like this compound, based on established synthetic routes.[1][8]
Reaction Scheme:
(Thiophenol derivative) + (α-Bromoacetophenone derivative) → (Intermediate) --(Cyclization)--> 2-Aryl-benzo[b]thiophene
Materials:
-
3-Methoxyphenol
-
Thiourea
-
Hydrochloric acid
-
Sodium hydroxide
-
α-Bromo-4-methoxyacetophenone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Synthesis of 3-Methoxythiophenol: This intermediate can be prepared from 3-methoxyphenol through a multi-step process, for example, via a Newman-Kwart rearrangement or other standard methods to introduce a thiol group.
-
S-Alkylation: In a round-bottom flask, dissolve 3-methoxythiophenol (1 equivalent) and α-bromo-4-methoxyacetophenone (1 equivalent) in a suitable solvent like ethanol. Add a base such as sodium ethoxide or triethylamine (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of Intermediate: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude α-(3-methoxyphenylthio)-4-methoxyacetophenone intermediate.
-
Cyclization and Demethylation: Add the crude intermediate to polyphosphoric acid (PPA) at 80-90°C. Stir the mixture vigorously for 2-4 hours. The PPA acts as both a cyclizing and demethylating agent.
-
Final Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. The precipitate is collected by filtration, washed with water, and dried. The crude product, containing a mixture of isomers, is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired 2-aryl-6-hydroxybenzo[b]thiophene product.
Estrogen Receptor Competitive Binding Assay Protocol
This protocol is used to determine the binding affinity of a test compound to the estrogen receptor.
Materials:
-
Full-length human recombinant ERα or ERβ
-
[3H]-Estradiol (radioligand)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a reference compound (e.g., unlabeled estradiol) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol (e.g., 0.5 nM), and varying concentrations of the test compound.
-
Incubation: Add the estrogen receptor protein to each well to initiate the binding reaction. Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption. Add a slurry of HAP to each well, incubate for 15 minutes, and then wash the HAP pellets multiple times with buffer to remove unbound [3H]-Estradiol.
-
Quantification: Add scintillation fluid to the HAP pellets in each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [3H]-Estradiol is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol) is determined by non-linear regression analysis.
MCF-7 Cell Proliferation Assay (E-Screen Assay)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[9][10]
Materials:
-
MCF-7 cells[11]
-
Culture medium: RPMI or DMEM without phenol red, supplemented with fetal bovine serum (FBS).
-
Charcoal-stripped FBS (to remove endogenous steroids).
-
17β-Estradiol (E2) as a positive control.
-
Test compound.
-
96-well cell culture plates.
-
Cell proliferation detection reagent (e.g., MTS, crystal violet).[12][13]
Procedure:
-
Cell Maintenance: Culture MCF-7 cells in standard culture medium. Before the assay, acclimatize the cells to estrogen-deprived conditions by culturing them for 3-4 days in medium supplemented with charcoal-stripped FBS.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a low density (e.g., 3,000-5,000 cells/well). Allow the cells to attach for 24 hours.
-
Compound Treatment:
-
For Agonist Activity: Replace the medium with fresh estrogen-deprived medium containing various concentrations of the test compound.
-
For Antagonist Activity: Replace the medium with medium containing a fixed, proliferation-stimulating concentration of E2 (e.g., 10 pM) plus various concentrations of the test compound.
-
-
Incubation: Incubate the plates for 6-7 days, allowing the cells to proliferate.
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable method. For example, using a crystal violet assay, fix and stain the cells, then solubilize the dye and measure the absorbance at ~570 nm.
-
Data Analysis:
-
Agonist: Plot cell proliferation against the test compound concentration to determine the EC50 (concentration for 50% maximal proliferation).
-
Antagonist: Plot cell proliferation against the test compound concentration in the presence of E2 to determine the IC50 (concentration for 50% inhibition of E2-induced proliferation).
-
Visualizations
Caption: Mechanism of action for Benzothiophene SERMs on the Estrogen Receptor signaling pathway.
References
- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcf7.com [mcf7.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
Application Notes and Protocols for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications and detailed experimental protocols for the investigation of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. This compound, a derivative of the benzo[b]thiophene scaffold, is structurally related to selective estrogen receptor modulators (SERMs) like Raloxifene, suggesting its potential utility in conditions influenced by estrogen receptor signaling, such as hormone-dependent cancers and osteoporosis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 4-(6-methoxy-1-benzothiophen-2-yl)phenol |
| Molecular Formula | C₁₅H₁₂O₂S |
| Molecular Weight | 256.32 g/mol |
| CAS Number | 175460-94-3 |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO, Ethanol (predicted) |
Potential Therapeutic Applications
Based on its structural similarity to known SERMs, this compound is hypothesized to exert its biological effects through the modulation of estrogen receptors (ERα and ERβ). This mechanism of action suggests potential therapeutic applications in:
-
Oncology: Particularly in estrogen receptor-positive (ER+) breast cancer, where it may act as an antagonist, inhibiting the proliferative effects of estrogen.
-
Osteoporosis: It may act as an estrogen agonist in bone tissue, promoting bone density and preventing bone loss, similar to the action of Raloxifene.
Further research is required to fully elucidate the specific agonist or antagonist activity of this compound in different tissues.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Protocol 1: In Vitro Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound for the estrogen receptor.[1][2]
Objective: To quantify the ability of the test compound to displace a radiolabeled estrogen ligand from the estrogen receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Estradiol
-
Estrogen Receptor (ERα or ERβ, recombinant human)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the estrogen receptor, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Estrogen Receptor Binding Assay Workflow.
Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of the test compound on the proliferation of the human breast cancer cell line MCF-7.[3][4]
Objective: To determine if this compound stimulates or inhibits the proliferation of estrogen-sensitive MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (charcoal-stripped to remove hormones)
-
Test Compound: this compound
-
Positive Control: 17β-Estradiol
-
Cell proliferation detection reagent (e.g., MTT, SRB)
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach.
-
Replace the medium with hormone-free medium and incubate for a period to synchronize the cells.
-
Treat the cells with various concentrations of the test compound, with and without a fixed concentration of 17β-estradiol.
-
Incubate for a period of 4-6 days.
-
Add a cell proliferation reagent and measure the absorbance or fluorescence to determine the relative number of viable cells.
Data Analysis: The effect of the test compound on cell proliferation is expressed as a percentage of the control (vehicle-treated cells). Dose-response curves are generated to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity).
MCF-7 Cell Proliferation Assay Workflow.
Protocol 3: In Vivo Rodent Uterotrophic Assay
This assay evaluates the estrogenic or anti-estrogenic effects of a substance in a living organism by measuring the change in uterine weight.[5][6]
Objective: To determine the in vivo estrogenic or anti-estrogenic activity of this compound in immature or ovariectomized female rats.
Materials:
-
Immature or ovariectomized female rats
-
Test Compound: this compound
-
Vehicle (e.g., corn oil)
-
Positive Control: Ethinyl estradiol
Procedure:
-
Acclimate the animals to the laboratory conditions.
-
Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.
-
For antagonist studies, co-administer the test compound with a known estrogen.
-
On the day after the final dose, euthanize the animals and carefully dissect the uterus.
-
Record the uterine wet weight.
-
Normalize the uterine weight to the animal's body weight.
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. A significant inhibition of the estrogen-induced uterine weight increase indicates anti-estrogenic activity.
Hypothetical Signaling Pathway
The diagram below illustrates the hypothetical signaling pathway of this compound as a Selective Estrogen Receptor Modulator (SERM).
Hypothetical SERM Signaling Pathway.
Summary of Potential Quantitative Data
The following table outlines the expected quantitative data that can be generated from the described experimental protocols.
| Assay | Key Parameter(s) | Expected Outcome for an Active SERM |
| Estrogen Receptor Binding Assay | Ki (nM) | Low nanomolar to micromolar affinity for ERα and/or ERβ. |
| MCF-7 Cell Proliferation Assay | EC50/IC50 (nM) | Potent inhibition of estradiol-induced proliferation (antagonist). |
| Rodent Uterotrophic Assay | % Change in Uterine Weight | No significant increase in uterine weight alone (no agonist effect); significant inhibition of estradiol-induced uterine weight gain (antagonist effect). |
Disclaimer: The information provided in these application notes is intended for research purposes only. The therapeutic potential of this compound has not been fully established, and further investigation is required to determine its safety and efficacy.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Estrogen Receptor Binding Assay [bio-protocol.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urosphere.com [urosphere.com]
Application Notes and Protocols for Studying Enzyme Inhibition by 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a chemical entity belonging to the benzothiophene class of compounds. While specific enzyme inhibition data for this exact molecule is not extensively available in public literature, its core structure is highly analogous to the well-studied selective estrogen receptor modulator (SERM), Raloxifene. Raloxifene has demonstrated significant inhibitory activity against several key drug-metabolizing enzymes. These application notes will therefore focus on the known enzyme inhibition profile of Raloxifene as a representative model for studying compounds with the this compound scaffold. Understanding the enzymatic interactions of this chemical class is crucial for predicting potential drug-drug interactions and elucidating mechanisms of action.
The primary enzymes inhibited by Raloxifene and, by extension, potentially by its analogs, are Cytochrome P450 3A4 (CYP3A4) and human Aldehyde Oxidase (hAOX1).[1][2][3] This document provides a summary of the inhibitory mechanisms and quantitative data, along with detailed protocols for assessing the inhibitory potential of this compound and similar compounds.
Target Enzymes and Mechanism of Action
Cytochrome P450 3A4 (CYP3A4): Raloxifene exhibits irreversible, time-dependent inhibition of CYP3A4.[1] This inactivation is mediated by the formation of reactive metabolites. The process involves NADPH and is enhanced with pre-incubation time.[1] The proposed mechanism suggests that P450 3A4-mediated bioactivation of Raloxifene leads to the formation of reactive intermediates, possibly arene oxides or extended quinones, which then covalently bind to the enzyme, causing its inactivation.[1] The presence of glutathione (GSH) can partially attenuate this inactivation by trapping the reactive metabolites.[1]
Human Aldehyde Oxidase (hAOX1): Raloxifene is a potent inhibitor of hAOX1.[2][3] It has been shown to be an uncompetitive inhibitor of hAOX1-catalyzed oxidation of various substrates, with very low Ki values.[3] For reduction reactions catalyzed by hAOX1, Raloxifene acts as a noncompetitive inhibitor.[3] X-ray crystallography studies have revealed that Raloxifene binds at the entrance of the substrate tunnel of hAOX1, stabilizing the flexible entrance gates and leading to a substrate-dependent inhibition mechanism.[2]
Data Presentation: Quantitative Inhibition Data for Raloxifene
| Target Enzyme | Substrate(s) | Inhibition Type | K_i / K_I (nM) | IC_50 (µM) | k_inact (min⁻¹) | Reference(s) |
| CYP3A4 | Not specified | Irreversible | 9900 | - | 0.16 | [1] |
| hAOX1 | Phthalazine, Vanillin, Nicotine-Δ1'(5')-iminium ion (Oxidation) | Uncompetitive | 0.87 - 1.4 | - | - | [3] |
| hAOX1 | Hydroxamic acid-containing compound (Reduction) | Noncompetitive | 51 | - | - | [3] |
| hAOX1 | Not specified | - | - | 0.29 - 57 (for various analogs) | - | [3] |
Experimental Protocols
Protocol 1: CYP3A4 Irreversible Inhibition Assay using Human Liver Microsomes
Objective: To determine the time-dependent inactivation kinetics (K_I and k_inact) of this compound on CYP3A4.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (this compound)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching)
-
LC-MS/MS system
Procedure:
-
Primary Incubation (Inactivation Step): a. Prepare a series of dilutions of the test compound in potassium phosphate buffer. b. In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.1 mg/mL final concentration) and the test compound at 37°C for 5 minutes. c. Initiate the inactivation reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of this primary incubation mixture.
-
Secondary Incubation (Activity Measurement): a. Immediately dilute the aliquots from the primary incubation into a secondary incubation mixture containing a high concentration of the CYP3A4 substrate (e.g., midazolam) and the NADPH regenerating system. The dilution factor should be high (e.g., 10-fold or more) to minimize further inactivation by the remaining test compound. b. Incubate the secondary reaction mixture at 37°C for a short, fixed period (e.g., 5-10 minutes).
-
Reaction Termination and Analysis: a. Stop the secondary incubation by adding an equal volume of cold acetonitrile or methanol containing an internal standard. b. Centrifuge the samples to pellet the protein. c. Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: a. For each concentration of the test compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. b. The negative slope of this plot gives the observed inactivation rate constant (k_obs). c. Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the K_I (inactivator concentration at half-maximal inactivation rate) and k_inact (maximal rate of inactivation).
Protocol 2: hAOX1 Inhibition Assay using Human Liver Cytosol
Objective: To determine the IC50 and mode of inhibition of this compound against hAOX1.
Materials:
-
Human Liver Cytosol (source of hAOX1)
-
Test compound (this compound)
-
hAOX1 substrate (e.g., phthalazine)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
-
Acetonitrile or methanol (for quenching if using LC-MS/MS)
Procedure:
-
IC50 Determination: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the human liver cytosol, the test compound at various concentrations, and buffer. c. Pre-incubate at 37°C for 5-10 minutes. d. Initiate the reaction by adding the hAOX1 substrate. e. Monitor the rate of product formation over time using a spectrophotometer (e.g., monitoring the change in absorbance at a specific wavelength). f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Inhibition (K_i Determination): a. To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor. b. Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration. c. Analyze the changes in Vmax and Km to determine the inhibition type. For example, in uncompetitive inhibition, both Vmax and Km decrease proportionally. d. Calculate the inhibition constant (K_i) from secondary plots (e.g., a plot of the slope or y-intercept of the primary plots versus inhibitor concentration).
Visualizations
Caption: Workflow for CYP3A4 Irreversible Inhibition Assay.
References
- 1. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating the Inhibition Mechanisms of Human Aldehyde Oxidase by X-ray Crystallography and NMR Spectroscopy: The Raloxifene Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Study of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a benzothiophene derivative structurally related to Raloxifene, a well-characterized second-generation Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This unique mechanism of action allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in other tissues, like the breast and uterus.[2] Given its structural similarity to Raloxifene, this compound is hypothesized to function as a SERM and is a promising candidate for investigation in the prevention and treatment of osteoporosis and hormone-receptor-positive breast cancer.
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, encompassing its synthesis, in vitro characterization, and in vivo efficacy studies. The detailed protocols and data presentation guidelines are intended to facilitate standardized and reproducible research in the field of drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process adapted from established methods for preparing similar benzothiophene derivatives.[3][4] A plausible synthetic route involves the acid-catalyzed intramolecular cyclization of an appropriate precursor.
Proposed Synthetic Protocol:
-
Preparation of α-(3-methoxyphenylthio)-4-methoxyacetophenone: This precursor is synthesized by reacting 3-methoxythiophenol with 2-bromo-4'-methoxyacetophenone in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
-
Cyclization to form 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: The precursor is subjected to acid-catalyzed cyclization. Polyphosphoric acid is a commonly used reagent for this transformation, with the reaction typically carried out at elevated temperatures (e.g., 85-90°C).[3] This reaction may yield a mixture of regioisomers, which would necessitate purification by chromatography or fractional crystallization to isolate the desired 6-methoxy isomer.[4]
-
Demethylation to yield this compound: The methoxy group on the 2-phenyl substituent is selectively demethylated to the corresponding phenol. This can be achieved using reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperatures.
Diagram of Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
In Vitro Characterization
Estrogen Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Reagents:
-
Recombinant human ERα and ERβ protein.
-
[³H]-Estradiol (radioligand).
-
Unlabeled estradiol (for determining non-specific binding).
-
Test compound: this compound.
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and unlabeled estradiol.
-
In a 96-well plate, incubate a constant concentration of ERα or ERβ with a constant concentration of [³H]-Estradiol in the presence of varying concentrations of the test compound or unlabeled estradiol.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Expected Estrogen Receptor Binding Affinity of SERMs
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) |
| Estradiol | ~1 | ~1 |
| Raloxifene | 14 | 40 |
| This compound | To be determined | To be determined |
| Data for Raloxifene is illustrative and based on published values.[5] |
Estrogen Receptor Agonist/Antagonist Activity
Objective: To determine whether this compound acts as an agonist or antagonist of ER-mediated gene transcription.
Protocol: ER-Luciferase Reporter Gene Assay
-
Cell Line: A human cell line (e.g., MCF-7 breast cancer cells) stably transfected with an estrogen response element (ERE) driving the expression of a luciferase reporter gene.
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound alone (to assess agonist activity) or in combination with a fixed concentration of estradiol (to assess antagonist activity).
-
Include estradiol alone as a positive control for agonism and a known antagonist (e.g., Fulvestrant) as a positive control for antagonism.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
For agonist activity, plot luciferase activity against the concentration of the test compound and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of estradiol-induced luciferase activity against the concentration of the test compound and determine the IC₅₀ value.
-
Diagram of ER Signaling Pathway:
Caption: Simplified SERM signaling pathway.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.
Protocol: MTT Assay in MCF-7 Cells
-
Cell Line: MCF-7 human breast cancer cells (ER-positive).
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., Raloxifene).
-
Incubate for 72 hours.[6]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[7]
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value for cell proliferation inhibition.
-
Table 2: Antiproliferative Activity of Raloxifene in MCF-7 Cells
| Treatment Duration | Raloxifene Concentration (µM) | Cell Viability (%) |
| 72 hours | 1.0 | ~77 |
| 72 hours | 2.5 | ~68 |
| 72 hours | 5.0 | ~55 |
| Data is illustrative and based on published studies.[6] |
In Vivo Efficacy Studies
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To assess the ability of this compound to prevent bone loss in a model of postmenopausal osteoporosis.
Protocol:
-
Animals: Female Sprague-Dawley rats (3 months old).
-
Procedure:
-
Perform bilateral ovariectomy (OVX) or sham surgery.
-
After a recovery period, treat the OVX rats with the test compound (e.g., via oral gavage) daily for 12 weeks. Include a vehicle-treated OVX group and a sham-operated control group. A positive control group treated with Raloxifene should also be included.
-
At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.
-
Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).
-
Perform micro-computed tomography (µCT) to assess bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number, trabecular thickness, and trabecular separation).
-
Conduct biomechanical testing (e.g., three-point bending of the femur) to determine bone strength.
-
Table 3: Effects of Raloxifene on Bone Mineral Density (BMD) in Postmenopausal Women
| Treatment Group | Lumbar Spine BMD Change (%) | Femoral Neck BMD Change (%) |
| Placebo | - | - |
| Raloxifene (60 mg/day) | +2.6 | +2.1 |
| Data from a 36-month clinical trial.[8] |
Xenograft Model of Breast Cancer
Objective: To evaluate the antitumor efficacy of this compound in an in vivo model of estrogen-dependent breast cancer.
Protocol:
-
Animals: Ovariectomized female athymic nude mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure:
-
Supplement the mice with a slow-release estrogen pellet to support initial tumor growth.
-
Inject MCF-7 cells subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, test compound, and a positive control (e.g., Raloxifene or Tamoxifen).
-
Remove the estrogen pellet at the start of treatment.
-
Administer treatment daily (e.g., by oral gavage).
-
Measure tumor volume twice weekly with calipers (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Table 4: Effect of Raloxifene on Invasive Breast Cancer Incidence in Postmenopausal Women
| Treatment Group | Incidence Rate (per 1000 patient-years) | Relative Risk | Risk Reduction (%) |
| Placebo | 3.7 | 1.00 | - |
| Raloxifene | 1.7 | 0.46 | 54 |
| Data from an integrated analysis of nine clinical trials with an average follow-up of 40 months.[9] |
Diagram of In Vivo Experimental Workflow:
Caption: In vivo experimental workflows for osteoporosis and breast cancer models.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound as a potential SERM. By systematically assessing its synthesis, in vitro pharmacology, and in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential for the treatment of osteoporosis and the prevention of breast cancer. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies, ultimately accelerating the drug development process.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Benefit-risk assessment of raloxifene in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial PX-866 and Raloxifene Decrease Rb Phosphorylation, Cyclin E2 Transcription, and Proliferation of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for "4-(6-Mmethoxybenzo[b]thiophen-2-yl)phenol" in Drug Discovery Screening
Disclaimer: The following application notes and protocols are based on the biological activities of structurally similar benzothiophene derivatives, such as the selective estrogen receptor modulator (SERM) raloxifene and other related compounds. Direct experimental data for "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" is not extensively available in public literature. Therefore, the described applications represent potential areas of investigation for this specific compound, and all protocols should be optimized and validated experimentally.
Introduction
"this compound" is a heterocyclic compound belonging to the benzothiophene class. This structural motif is present in a variety of biologically active molecules, suggesting its potential as a scaffold in drug discovery. Structurally, it shares features with known selective estrogen receptor modulators (SERMs) and other compounds that exhibit anticancer and antimicrobial properties. These application notes provide a framework for screening "this compound" for three potential therapeutic applications: estrogen receptor modulation, anticancer activity via tubulin polymerization inhibition, and antimicrobial activity.
Potential Applications and Screening Strategies
Selective Estrogen Receptor Modulation (SERM) Activity
Rationale: The benzothiophene core is a key pharmacophore in SERMs like raloxifene. These compounds exhibit tissue-selective estrogenic and antiestrogenic effects, making them valuable for treating hormone-responsive conditions such as breast cancer and osteoporosis. "this compound" is a structural analog of raloxifene and warrants investigation for its potential SERM activity.
Screening Workflow:
Formulating "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating the novel compound "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" for in vivo research. This document outlines the compound's predicted physicochemical properties, potential formulation strategies to enhance bioavailability, detailed experimental protocols, and insights into its potential biological signaling pathways.
Compound Overview and Physicochemical Properties
"this compound" is a derivative of benzo[b]thiophene, a heterocyclic compound scaffold known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects[1][2][3]. Its structural similarity to selective estrogen receptor modulators (SERMs) like raloxifene suggests potential interactions with estrogen receptor signaling pathways[4][5]. Additionally, some benzo[b]thiophene derivatives have been identified as inhibitors of the STAT3 signaling pathway, a key target in oncology[6][7].
Due to its polycyclic aromatic structure, "this compound" is predicted to have low aqueous solubility, posing a challenge for achieving adequate systemic exposure in in vivo studies. Below is a summary of predicted and experimentally determined physicochemical properties for the target compound and structurally related molecules.
| Property | Predicted/Experimental Value | Compound | Source |
| Molecular Weight | 256.32 g/mol | This compound | Calculated |
| Predicted LogP | 4.27 | 2-[Benzo(b)thiophen-2-yl]phenol | [8] |
| Predicted Topological Polar Surface Area (TPSA) | 20.23 Ų | 2-[Benzo(b)thiophen-2-yl]phenol | [8] |
| Aqueous Solubility of Raloxifene | Poor | Raloxifene | [9] |
| Bioavailability of Oral Raloxifene | ~2% | Raloxifene | [9][10] |
Formulation Development Workflow
The successful in vivo evaluation of "this compound" hinges on the development of a formulation that enhances its solubility and bioavailability. The following workflow outlines a systematic approach to formulation development.
Experimental Protocols
Given the predicted low aqueous solubility, a multi-pronged approach to formulation is recommended. Below are detailed protocols for preparing formulations using common solubilization techniques.
Protocol 1: Co-solvent-Based Formulation
This protocol is suitable for initial screening and acute dosing studies.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), ACS grade
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of "this compound" and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the compound completely. A common starting point is to use a volume of DMSO that is 5-10% of the final desired volume.
-
Vortex the mixture until the compound is fully dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Once dissolved, add PEG400 to the solution and vortex thoroughly. A common ratio is 1:9 to 1:4 DMSO:PEG400.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be kept below 10% (v/v) for most in vivo studies to minimize toxicity.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. If precipitation occurs, the formulation may need to be optimized by adjusting the co-solvent ratios or reducing the final drug concentration.
-
For intravenous administration, the formulation must be sterile-filtered through a 0.22 µm syringe filter.
Protocol 2: Surfactant-Based Formulation (Aqueous Suspension)
This protocol is suitable for oral gavage administration and can improve wetting and dissolution.
Materials:
-
"this compound" powder
-
Tween 80 (Polysorbate 80)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile purified water by slowly adding the CMC-Na to the water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Prepare a 0.1% to 1% (v/v) solution of Tween 80 in the 0.5% CMC-Na solution.
-
Weigh the required amount of "this compound".
-
Levigate the powder with a small amount of the Tween 80/CMC-Na vehicle in a mortar to form a smooth paste. This step is crucial for particle wetting.
-
Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.
-
Alternatively, for larger volumes, a homogenizer can be used to reduce particle size and ensure a uniform suspension.
-
Stir the final suspension continuously before and during administration to ensure dose uniformity.
Potential Signaling Pathways
Based on the chemical structure and the activities of related compounds, "this compound" may modulate key cellular signaling pathways implicated in various diseases.
Estrogen Receptor Signaling Pathway
The structural similarity to raloxifene suggests that the compound could act as a selective estrogen receptor modulator (SERM)[4][5]. It may bind to estrogen receptors (ERα and ERβ), leading to either agonistic or antagonistic effects in a tissue-specific manner. This could involve direct binding to estrogen response elements (EREs) on DNA or indirect regulation through protein-protein interactions with other transcription factors[11][12][13].
STAT3 Signaling Pathway
Several benzo[b]thiophene derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[6][7]. Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell proliferation, survival, and angiogenesis[14][15][16][17][18]. Inhibition of this pathway is a promising anti-cancer strategy.
Conclusion
The successful in vivo investigation of "this compound" requires careful consideration of its formulation to overcome its predicted poor aqueous solubility. The protocols and workflows provided herein offer a robust starting point for developing suitable formulations for various routes of administration. Furthermore, the elucidation of its activity on the estrogen receptor and STAT3 signaling pathways will be crucial in understanding its therapeutic potential. It is recommended that initial formulation efforts focus on simple co-solvent and suspension systems, with the potential for more advanced formulations like lipid-based delivery systems to be explored as needed for chronic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 5. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Design Development and In vivo Evaluation of Solid Lipid Nanoparticles of RaloxifeneHydrochloride for Enhancement of Oral Bioavailability | Neuroquantology [neuroquantology.com]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jebms.org [jebms.org]
- 17. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Notes: 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol as a Fluorescent Probe for Amyloid-Beta Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a fluorescent probe belonging to the benzothiophene class of compounds. While specific data for this particular molecule is limited in publicly available literature, its structural similarity to other benzothiophene and benzothiazole derivatives suggests its potential as a valuable tool for the detection and imaging of amyloid-beta (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease.[1][2][3][4] This document provides an overview of its potential applications, synthesized experimental protocols, and expected photophysical properties based on analogous probes.
Principle of Application
The benzothiophene scaffold is a key pharmacophore in many fluorescent probes designed to bind to the beta-sheet structures of Aβ fibrils.[3] Upon binding, the probe's fluorescence properties, such as intensity and emission wavelength, are expected to change significantly. This "turn-on" fluorescence mechanism allows for the specific detection of Aβ aggregates against a low background signal. The methoxy and phenol groups on the molecule can influence its binding affinity, selectivity, and blood-brain barrier permeability.
Potential Applications
-
In vitro detection and quantification of Aβ aggregates: Useful for screening potential inhibitors of Aβ aggregation and for studying the kinetics of fibril formation.
-
Staining of Aβ plaques in brain tissue: Enables the visualization and analysis of amyloid pathology in post-mortem brain sections from Alzheimer's disease models and patients.
-
In vivo imaging of Aβ plaques: If the probe possesses suitable properties like blood-brain barrier permeability and in vivo stability, it could potentially be used for non-invasive imaging of amyloid plaques in living animals, aiding in preclinical drug development.[1]
Data Presentation
The following tables summarize the expected photophysical and binding properties of this compound, based on data from structurally related benzothiophene and benzothiazole-based fluorescent probes.
Table 1: Photophysical Properties (Hypothetical)
| Property | Value | Notes |
| Excitation Maximum (λex) | ~380 - 450 nm | In the presence of Aβ aggregates. |
| Emission Maximum (λem) | ~500 - 600 nm | Significant red-shift upon binding is expected. |
| Stokes Shift | >100 nm | A large Stokes shift is characteristic of such probes. |
| Quantum Yield (Φ) | Low in solution, significantly enhanced upon binding to Aβ | This property contributes to the "turn-on" nature of the probe. |
Table 2: In Vitro Binding Properties (Hypothetical)
| Property | Value | Notes |
| Binding Affinity (Kd) | 10 - 200 nM | Expected high affinity for Aβ aggregates.[1][2] |
| Selectivity | High for Aβ over other proteins (e.g., BSA, α-synuclein) | Crucial for specific detection in complex biological samples.[1] |
| Fluorescence Enhancement | > 5-fold | Significant increase in fluorescence intensity upon binding.[1] |
Experimental Protocols
The following are detailed, synthesized protocols for key experiments based on methodologies reported for similar fluorescent probes for Aβ detection.
Protocol 1: In Vitro Aβ Aggregation Assay
Objective: To determine the effect of a test compound on Aβ fibrillogenesis using this compound.
Materials:
-
Synthetic Amyloid-Beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Test compound (potential aggregation inhibitor)
-
96-well black microplate with a clear bottom
-
Fluorometer
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas.
-
Store the resulting peptide film at -20°C.
-
-
Assay Preparation:
-
Resuspend the Aβ(1-42) peptide film in PBS to a final concentration of 10 µM.
-
In a 96-well plate, add the Aβ solution to wells containing either the test compound at various concentrations or a vehicle control.
-
Add this compound to each well to a final concentration of 1-5 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a fluorometer with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 440 nm, Em: 550 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation kinetics curves.
-
Calculate the percentage of inhibition by comparing the fluorescence at the plateau phase of the control and test compound wells.
-
Protocol 2: Staining of Aβ Plaques in Brain Tissue
Objective: To visualize Aβ plaques in fixed brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections (e.g., from an AD mouse model or human patient)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Distilled water
-
This compound staining solution (e.g., 1 µM in PBS/ethanol co-solvent)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Staining:
-
Incubate the slides with the this compound staining solution for 10-30 minutes at room temperature in the dark.
-
-
Washing:
-
Briefly wash the slides with PBS to remove excess probe.
-
Differentiate the staining by a brief wash in an ethanol/water solution if necessary to reduce background.
-
-
Mounting and Imaging:
-
Coverslip the slides using an aqueous mounting medium.
-
Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets.
-
Protocol 3: In Vivo Imaging in a Mouse Model (Hypothetical)
Objective: To non-invasively detect Aβ plaques in the brain of a living transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic AD mouse model (e.g., 5XFAD) and wild-type control mice
-
This compound formulation for intravenous injection (e.g., dissolved in DMSO and diluted in saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., two-photon microscope or whole-body imager)
Procedure:
-
Probe Administration:
-
Anesthetize the mouse.
-
Inject the this compound solution intravenously (e.g., via the tail vein) at a dose of 1-10 mg/kg.
-
-
Imaging:
-
At various time points post-injection (e.g., 30, 60, 120 minutes), position the anesthetized mouse in the imaging system.
-
For two-photon microscopy, a cranial window may be required for high-resolution imaging of individual plaques.
-
For whole-body imaging, acquire fluorescence images of the head region.
-
-
Data Analysis:
-
Quantify the fluorescence signal in the brain region of interest.
-
Compare the signal between transgenic and wild-type mice to assess the specificity of the probe for Aβ plaques.
-
Visualizations
Caption: Amyloid-Beta Aggregation and Probe Interaction.
Caption: Workflow for In Vitro Aβ Aggregation Assay.
Caption: Probe Fluorescence State upon Target Binding.
Disclaimer
The application notes and protocols provided herein are based on the properties of structurally similar fluorescent probes and are intended for guidance and research purposes only. Researchers should optimize these protocols for their specific experimental conditions and validate the performance of this compound.
References
- 1. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol, a key intermediate in pharmaceutical development. The content is structured to address common challenges and improve reaction yields through optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and scalable synthetic strategy involves a two-stage process:
-
Formation of the Precursor: Synthesis of the dimethoxy intermediate, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[1][2][3][4][5]. This is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Selective Demethylation: Removal of the methyl group from the 4-methoxyphenyl moiety to yield the target phenol[6]. This step requires careful selection of reagents to avoid cleaving the more stable methoxy group on the benzothiophene core.
Caption: Overall synthetic workflow for this compound.
Q2: My Suzuki-Miyaura coupling reaction for the dimethoxy precursor shows low conversion and yield. What are the critical factors to check?
Low yield in Suzuki couplings is a common issue. Systematically investigate the following factors, as the reaction is sensitive to multiple variables.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is widely used, other catalysts or ligand combinations might offer better performance depending on your specific substrates.
-
Base: The base activates the boronic acid. Common choices include K₃PO₄, K₂CO₃, and Na₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield[7].
-
Solvent: A deoxygenated solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol, is required. Improperly degassed solvents can lead to catalyst deactivation and formation of phosphine oxide from ligands.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is set up and maintained under a robust inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Boronic acids can degrade over time. Use high-purity, dry reagents. The presence of impurities in the halo-benzothiophene can also inhibit the catalyst.
-
Temperature: Reaction temperatures typically range from 80-100 °C. Insufficient heat can lead to slow or incomplete reactions, while excessive heat may cause reagent decomposition or increased side-product formation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q3: I'm struggling with the selective demethylation of the 4-methoxyphenyl group. What are the best practices?
Selective demethylation is challenging because both methoxy groups are potential targets. The key is using a reagent system that favors cleavage of the less electron-rich ether on the phenyl ring over the one on the electron-rich benzothiophene core.
-
Recommended Reagent: A common and effective method is using a Lewis acid like aluminum chloride (AlCl₃) in combination with an odorless thiol scavenger, such as 2-methyl-5-tert-butylthiophenol[6]. The thiol acts as a soft nucleophile that facilitates the cleavage.
-
Temperature Control: These reactions are often exothermic. Maintain strict temperature control (e.g., 35°C) to prevent side reactions, including potential demethylation of the second methoxy group or other decomposition pathways[6].
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Pushing the reaction for too long can lead to the formation of the di-hydroxy byproduct and other impurities.
-
Quenching: The reaction must be carefully quenched at a low temperature (e.g., 10-20°C) by the slow addition of an acid, such as HCl, followed by water to decompose the aluminum complexes and precipitate the product[6].
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues during your synthesis.
Caption: Troubleshooting flowchart for identifying sources of low yield.
Data & Optimization
Optimizing the Suzuki-Miyaura coupling is often the most critical step for improving overall yield. The choice of base and solvent can have a profound impact on the reaction's success.
Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yields (Illustrative)
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | >90 |
| 2 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 |
| 3 | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 16 | 70-80 |
| 4 | PdCl₂(dppf) (3%) | Cs₂CO₃ (2.0) | DME | 85 | 12 | >90 |
| 5 | Pd(PPh₃)₄ (3%) | K₃PO₄ (2.0) | Acetonitrile | 80 | 24 | <60 |
Note: Data is illustrative and based on typical outcomes for Suzuki reactions. Optimal conditions should be determined experimentally. Good yields are often obtained with stronger bases like K₃PO₄ in solvents like 1,4-Dioxane[7].
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Suzuki-Miyaura Coupling)
Materials:
-
2-Bromo-6-methoxybenzo[b]thiophene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
To a round-bottom flask, add 2-bromo-6-methoxybenzo[b]thiophene, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Purge the flask with argon for 15 minutes.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via cannula, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours. Monitor reaction completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Protocol 2: Synthesis of this compound (Selective Demethylation)
Materials:
-
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq)[1]
-
Aluminum chloride (AlCl₃) (3.0 eq)
-
2-Methyl-5-tert-butylthiophenol (1.5 eq)
-
Chlorobenzene (solvent)
Procedure:
-
Suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in chlorobenzene in a reaction flask and cool to 5°C[6].
-
Under an inert atmosphere, add aluminum chloride portion-wise, ensuring the temperature does not rise significantly.
-
Warm the mixture to approximately 28°C and stir for 3 hours.
-
Cool the mixture to 20°C and add 2-methyl-5-tert-butylthiophenol[6].
-
Warm the reaction to 35°C and stir for 20-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 10°C and carefully quench by the slow addition of tetrahydrofuran, followed by 20% hydrochloric acid, and then water, maintaining the temperature between 10-20°C[6].
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or dichloromethane/heptane).
References
- 1. 6-Methoxy-2-(4-methoxyphenyl)benzo b thiophene 63675-74-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene | 63675-74-1 [chemicalbook.com]
- 5. 6-Methoxy-2-(4-Methoxyphenyl)-Benzo[B]Thiophene | Raloxifene HCL Intermediate [slnpharmachem.com]
- 6. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
"4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" synthesis side products and impurities
Technical Support Center: Synthesis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in pharmaceutical manufacturing. The focus is on identifying and mitigating the formation of common side products and impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My reaction is complete by TLC, but after work-up and purification, my yield is significantly lower than expected. What are potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Demethylation: The primary route to the target compound often involves selective demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. If the reaction does not go to completion, you will have a significant amount of starting material, which can be difficult to separate.
-
Over-demethylation: Harsh reaction conditions (e.g., high temperature, prolonged reaction time, excess demethylating agent) can lead to the formation of the di-demethylated product, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol.
-
Mechanical Losses: Significant material can be lost during aqueous work-up if the pH is not carefully controlled, or during chromatographic purification if the compound streaks or is difficult to separate from closely-related impurities. Recrystallization, while effective for purification, can also lead to substantial loss of material in the mother liquor.
Q2: I observe multiple spots on my TLC plate that are very close to my product spot. What are these likely to be?
A2: The most probable impurities are isomers and starting material, which often have similar polarities.
-
Starting Material: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene will typically have a slightly lower polarity (higher Rf) than the product.
-
Positional Isomer: The isomeric product, 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol, where the other methoxy group is cleaved, is a very common impurity. It has the same molecular weight and a very similar polarity, making it challenging to separate.[1]
-
Di-hydroxy Impurity: The over-demethylated product, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, is more polar and will have a lower Rf value.
Q3: My mass spectrometry data shows a peak with a mass of 270.35 g/mol and another at 242.30 g/mol , in addition to my product mass of 256.32 g/mol . How do I interpret this?
A3: These masses correspond to common impurities derived from the demethylation reaction:
-
270.35 g/mol : This is the molecular weight of the starting material, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, indicating an incomplete reaction.[2][3][4]
-
256.32 g/mol : This is the molecular weight of your desired product and its positional isomer, 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol. MS alone cannot differentiate between these two.
-
242.30 g/mol : This corresponds to the molecular weight of the di-hydroxy impurity, 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol, indicating over-demethylation.
Below is a troubleshooting workflow to help identify unknown impurities.
Caption: A workflow for troubleshooting unexpected results in synthesis.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in the synthesis of this compound?
A: The most prevalent impurities arise from the demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. These include residual starting material, a positional isomer from demethylation at the wrong site, and an over-demethylated diol. Additionally, regioisomers such as 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene can form during the initial synthesis of the benzothiophene core and be carried through.[5][6]
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Origin |
| 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C₁₆H₁₄O₂S | 270.35 | Incomplete demethylation | |
| 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol | C₁₅H₁₂O₂S | 256.32 | Incorrect selective demethylation | |
| 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol | C₁₄H₁₀O₂S | 242.30 | Over-demethylation | |
| 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C₁₆H₁₄O₂S | 270.35 | Side product from benzothiophene formation[5][6] |
Q: How can I minimize the formation of the positional isomer, 2-(4-methoxyphenyl)benzo[b]thiophen-6-ol?
A: Minimizing the formation of the positional isomer depends on the choice of demethylating agent and precise control of reaction conditions. Reagents known for selective demethylation of aryl methyl ethers, such as boron tribromide (BBr₃) at low temperatures or certain thiol-based systems (e.g., dodecanethiol with potassium carbonate), can provide better selectivity. A careful study of reaction temperature and stoichiometry is crucial; gradual addition of the demethylating agent at a controlled low temperature can often favor the desired isomer.
The diagram below illustrates the reaction pathways leading to the desired product and key impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-Methoxy-2-(4-methoxyphenyl)benzo b thiophene 63675-74-1 [sigmaaldrich.com]
- 3. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | CAS No- 63675-74-1 | Simson Pharma Limited [simsonpharma.com]
- 4. 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene | 63675-74-1 [chemicalbook.com]
- 5. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
Solubility challenges with "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" in buffer systems.
Troubleshooting Guide
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes and how can I resolve this?
A1: Incomplete dissolution is a common issue with lipophilic compounds like this compound. The primary causes are low intrinsic aqueous solubility and inappropriate buffer conditions. Based on its chemical structure, which includes a benzothiophene core, a methoxy group, and a phenolic hydroxyl group, the compound is predicted to be poorly soluble in neutral aqueous solutions.
Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for solubility issues.
Initial Steps & Recommendations:
-
Prepare a Concentrated Stock Solution: Always begin by preparing a high-concentration stock solution of the compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices for poorly soluble compounds.[1] This stock can then be diluted into your aqueous buffer to the desired final concentration.
-
pH Adjustment: The solubility of phenolic compounds is highly dependent on pH.[2][3] The phenolic hydroxyl group has an estimated pKa between 10 and 11.
-
Below pKa: The compound will be in its neutral, less soluble form.
-
Above pKa: The compound will be deprotonated to its more soluble phenolate form. Therefore, increasing the pH of your buffer to be at least one to two units above the pKa (e.g., pH 12) should significantly enhance solubility. Conversely, in very acidic conditions (pH 1-2), solubility might also be increased.[2]
-
-
Use of Co-solvents: If pH adjustment is not feasible for your experimental system, the addition of a co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[4][5][6][7]
-
Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it.
-
Be mindful that high concentrations of organic solvents can affect biological assays.
-
-
Inclusion of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[6]
-
Common non-ionic surfactants used in biological experiments include Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%).
-
| Strategy | Recommended Starting Conditions | Potential Impact on Experiments |
| pH Adjustment | pH > 11 or pH < 3 | May alter protein conformation or enzyme activity. |
| Co-solvents | 1-10% DMSO, Ethanol, or PEG 400 | High concentrations can be toxic to cells or inhibit enzymes. |
| Surfactants | 0.01-0.1% Tween® 20 or Triton™ X-100 | Can interfere with certain cell-based assays or protein interactions. |
Frequently Asked Questions (FAQs)
Q2: What is the estimated pKa and LogP of this compound?
| Physicochemical Property | Estimated Value | Implication for Solubility |
| pKa | 10 - 11 | The compound's solubility will be highly pH-dependent around this value. |
| LogP | 3 - 4 | Indicates the compound is lipophilic and likely has low intrinsic aqueous solubility. |
The pKa of phenol is approximately 10.[1][2][5] The electron-donating nature of the benzothiophene ring system is expected to slightly increase the pKa of the phenolic hydroxyl group.
The LogP of the parent benzothiophene is approximately 3.12. The addition of a hydroxyl group decreases lipophilicity, while a methoxy group slightly increases it.
Q3: Can I use sonication or heating to dissolve the compound?
A3: Gentle warming and sonication can be used to aid the initial dissolution of the compound in the organic stock solvent. However, these methods are generally not recommended for preparing the final aqueous solution, as the compound may precipitate out as the solution cools to the experimental temperature. These methods create a supersaturated solution which is not stable.
Q4: Are there alternative formulation strategies for in vivo studies?
A4: For in vivo applications where high concentrations of organic solvents or extreme pH values are not viable, several advanced formulation strategies can be considered:
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[6][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[6][9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and saturation solubility.[6][10]
Caption: Advanced formulation strategies for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment using UV-Vis Spectroscopy
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7.4, and 10).
-
Add a small volume of the high-concentration DMSO stock solution to each buffer to a final desired concentration (ensure the final DMSO concentration is low, typically ≤1%).
-
Mix the solutions by gentle inversion and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Filter the solutions through a 0.22 µm filter to remove any precipitated compound.
-
Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the compound's λmax.
-
Determine the concentration of the dissolved compound using a standard curve prepared in DMSO or a suitable organic solvent.
Caption: Workflow for kinetic solubility assessment.
References
- 1. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 2. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistryindailylife.quora.com [chemistryindailylife.quora.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. benzothiophene, 95-15-8 [thegoodscentscompany.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Optimizing reaction conditions for synthesizing benzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of benzothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzothiophenes?
A1: Common methods include palladium-catalyzed cross-coupling reactions, metal-free synthesis approaches, and classical named reactions such as the Fiesselmann and Gewald syntheses. Palladium-catalyzed reactions often involve the coupling of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide.[1] Metal-free approaches utilize reagents like potassium sulfide with o-halovinylbenzenes or employ radical annulation of o-methylthio-arenediazonium salts with alkynes.[2][3][4] The Fiesselmann synthesis generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[5][6] The Gewald reaction is a multicomponent condensation to produce 2-aminothiophenes, which can be precursors to benzothiophenes.[7][8]
Q2: My benzothiophene synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in benzothiophene synthesis can stem from several factors:
-
Suboptimal Catalyst Loading: For palladium-catalyzed reactions, both too low and too high catalyst concentrations can negatively impact the yield.[9][10]
-
Incorrect Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and yields. Polar aprotic solvents like DMF are often effective.[4]
-
Inappropriate Reaction Temperature: Reactions are often temperature-sensitive. The optimal temperature needs to be determined empirically for each specific reaction.
-
Presence of Impurities: Impurities in starting materials or solvents can interfere with the reaction.
-
Side Reactions: The formation of byproducts, such as from self-coupling of starting materials, can reduce the yield of the desired product.
Q3: How can I purify my synthesized benzothiophene derivatives effectively?
A3: Purification of benzothiophenes can be challenging due to the presence of structurally similar impurities. Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating the desired product from byproducts and unreacted starting materials.[11][12] The choice of solvent system (e.g., hexane/EtOAc) is crucial for effective separation.[12]
-
Recrystallization: This technique is effective for purifying solid benzothiophene derivatives. The choice of solvent is critical; a mixture of a C1-C8 alcohol and water (with a water concentration of 5-20% by weight) has been shown to be effective.[13]
-
Distillation: For volatile benzothiophenes, distillation can be a viable purification method.[13]
Troubleshooting Guides
Palladium-Catalyzed Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is not old or degraded. Consider using a freshly opened catalyst or a different palladium source. |
| Incorrect ligand | The choice of ligand is crucial. Experiment with different phosphine ligands to find the optimal one for your specific substrate. | |
| Suboptimal base | The type and amount of base can significantly affect the reaction. Screen different bases such as LiO-t-Bu. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10°C to find the optimal condition. | |
| Formation of Side Products | Homocoupling of starting materials | Lower the catalyst loading and reaction temperature. Ensure slow addition of reagents. |
| Formation of maleic diester in carbonylation reactions | Optimize the CO-air pressure and reaction time to favor the formation of the desired benzothiophene.[9][10] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup | Perform multiple extractions with an appropriate organic solvent. |
| Emulsion formation during workup | Add a small amount of brine to break the emulsion. |
Metal-Free Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient radical initiation (for radical annulation) | Ensure the light source for photocatalytic reactions is of the correct wavelength and intensity.[3] For thermally initiated reactions, optimize the temperature and initiator concentration. |
| Poor nucleophilic substitution (for SNAr-type reactions) | Use a highly polar aprotic solvent like DMF to facilitate the reaction. Ensure the leaving group on the aromatic ring is sufficiently activated.[4] | |
| Reaction Stalls | Deactivation of the catalyst (for organocatalyzed reactions) | Ensure the reaction is performed under inert atmosphere to prevent catalyst degradation. |
| Reversible side reactions | Adjust the reaction conditions (e.g., temperature, concentration) to favor the forward reaction. |
Quantitative Data Tables
Table 1: Optimization of Palladium-Catalyzed Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate [9][10][11]
| Entry | PdI2 (mol %) | KI (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 5 | MeOH | 80 | 15 | 43 |
| 2 | 5 | 5 | MeOH | 80 | 24 | 80 |
| 3 | 2.5 | 5 | MeOH | 80 | 24 | ~60 |
| 4 | 1.7 | 5 | MeOH | 80 | 24 | ~60 |
| 5 | 5 | 5 | EtOH | 80 | 36 | 75 |
| 6 | 5 | 5 | i-PrOH | 80 | 36 | 62 |
Table 2: Solvent Optimization for a Metal-Free Benzothiophene Synthesis [14]
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane | Best Yield |
| 2 | Ethylene dichloride | Lower Yield |
| 3 | Chloroform | Lower Yield |
| 4 | THF | Lower Yield |
| 5 | 1,4-dioxane | Lower Yield |
| 6 | DMF | Lower Yield |
| 7 | DMSO | Lower Yield |
| 8 | Hexane | Lower Yield |
| 9 | Toluene | Lower Yield |
| 10 | Acetonitrile | Lower Yield |
Experimental Protocols
Detailed Methodology for Palladium-Catalyzed Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate[9][10][11]
-
Reaction Setup: To a 250 mL stainless steel autoclave, add PdI2 (5 mol %), KI (5 equiv), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (1.0 equiv) in methanol (substrate concentration of 0.02 mmol/mL).
-
Reaction Conditions: Seal the autoclave and pressurize it with a 4:1 mixture of CO-air to 40 atm. Stir the reaction mixture at 80°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete after 24 hours.
-
Workup: After cooling the autoclave to room temperature, carefully release the pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/EtOAc) to obtain the pure methyl 2-phenylbenzo[b]thiophene-3-carboxylate.
Detailed Methodology for a Metal-Free Synthesis of 2-Substituted Benzothiophenes via SNAr-Type Reaction[4]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the o-halovinylbenzene (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add potassium sulfide (K2S, 1.2 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 140°C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Pummerer reaction workflow for C3-functionalization of benzothiophenes.
Caption: General experimental workflow for benzothiophene synthesis.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
1. Issue: The compound does not dissolve in the chosen solvent.
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Question: I am unable to dissolve this compound in my chosen solvent, even with heating. What should I do?
-
Answer: This indicates that the solvent is not suitable for your compound. This compound is a largely non-polar molecule and will have low solubility in polar solvents. For effective dissolution, consider the following:
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Solvent Selection: Benzothiophene derivatives generally exhibit good solubility in non-polar organic solvents.[1] Try using solvents such as toluene, benzene, or dichloromethane.[1] Alcohols with 1 to 8 carbon atoms, or a mixture of these alcohols with water, can also be effective for recrystallizing benzothiophenes.[2]
-
Solvent Mixtures: If a single solvent is ineffective, a binary solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Gentle heating can aid in this process. For related compounds, mixtures like ethyl acetate/heptane have been used.
-
Temperature: Ensure you are heating the mixture to the boiling point of the solvent, as solubility generally increases with temperature.
-
2. Issue: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling my solution, an oil is forming at the bottom of the flask instead of crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a supersaturated liquid phase before it has had a chance to form an ordered crystal lattice. This is often due to a high concentration of the solute or a very rapid cooling rate. To address this:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling profile.
-
Increase Solvent Volume: The concentration of your compound in the solution may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
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Solvent Choice: The solubility of your compound in the chosen solvent might be too high at room temperature. Consider a solvent in which the compound is less soluble.
-
Scratching: Gently scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a few crystals of the pure compound, add a "seed crystal" to the cooled solution to initiate crystallization.
-
3. Issue: No crystals form, even after extended cooling.
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Question: I have cooled my solution for a significant amount of time, but no crystals have appeared. What steps can I take to induce crystallization?
-
Answer: The absence of crystal formation suggests that the solution is not supersaturated at the lower temperature. This could be due to several factors:
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Insufficient Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Then, allow it to cool again.
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Induce Nucleation: As mentioned previously, scratching the flask or adding a seed crystal can provide the necessary starting point for crystal growth.
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Antisolvent Addition: If you are using a single solvent system, you can try adding a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid.
-
Purity Issues: The presence of impurities can sometimes inhibit crystallization. Consider purifying your compound further using techniques like column chromatography before attempting recrystallization. Isomeric impurities are a common issue in the synthesis of related benzothiophenes and can co-precipitate, hindering the crystallization of the desired product.[3][4]
-
4. Issue: The resulting crystals are very small or appear as a powder.
-
Question: My crystallization yielded very fine needles or a powder, which is difficult to filter and may not be very pure. How can I obtain larger crystals?
-
Answer: The formation of small crystals is typically a result of rapid nucleation and crystal growth. To encourage the formation of larger, more well-defined crystals:
-
Slower Cooling: This is the most critical factor. A very slow cooling rate allows for fewer nucleation sites to form and promotes the growth of larger crystals from those sites.
-
Reduced Supersaturation: A highly supersaturated solution will lead to rapid precipitation. Try using slightly more solvent than the minimum required to dissolve the compound at the boiling point.
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce the formation of many small crystals.
-
5. Issue: The purity of the crystals is not satisfactory.
-
Question: After recrystallization, I still observe significant impurities in my product. How can I improve the purity?
-
Answer: If a single recrystallization step is insufficient, several strategies can be employed:
-
Multiple Recrystallizations: Repeating the recrystallization process can progressively remove impurities.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be cautious not to add too much, as it can also adsorb your product.
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Solvent Selection: The chosen solvent may not be effectively separating the impurity from your compound. Experiment with different solvents or solvent systems. The impurity may have a similar solubility profile to your product in that particular solvent.
-
Alternative Purification: For challenging separations, particularly with structurally similar impurities like isomers, other purification techniques such as column chromatography may be necessary before the final crystallization step.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a crystallization solvent for this compound?
A1: Based on the benzothiophene core structure, non-polar organic solvents are a good starting point. Toluene and heptane have been used for the crystallization of related benzothiophene products.[5] A screening of solvents with varying polarities, such as ethyl acetate, methanol, and isopropanol, is also recommended.[2]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Key properties include:
-
Molecular Formula: C₁₅H₁₂O₂S[6]
-
Molecular Weight: 256.32 g/mol [6]
-
Appearance: Likely a solid at room temperature.
-
Solubility: Expected to be soluble in non-polar organic solvents and less soluble in polar solvents.[1]
Q3: Are there any known impurities that I should be concerned about?
A3: As this compound can be an intermediate in the synthesis of Raloxifene, impurities from this process may be present. A common issue in the synthesis of related benzothiophenes is the formation of regioisomers, which can be difficult to separate due to similar physical properties.[3][4] These isomeric impurities can co-precipitate and affect the efficiency of crystallization.
Data Presentation
Table 1: Recommended Solvents for Crystallization of Benzothiophene Derivatives
| Solvent/Solvent System | Polarity | Rationale |
| Toluene | Non-polar | Effective for dissolving non-polar benzothiophene structures.[5] |
| Heptane | Non-polar | Can be used as an antisolvent with a more polar solvent or for direct crystallization.[5] |
| Methanol | Polar Protic | Has been used for slurrying and recrystallizing related compounds.[2] |
| Ethyl Acetate | Medium Polarity | A versatile solvent for a range of organic compounds. |
| Isopropanol / Water | Mixed | Mixtures of C1-C8 alcohols and water are effective for benzothiophene purification.[2] |
| Dichloromethane | Non-polar | Good solvent for many organic compounds. |
Experimental Protocols
General Protocol for Recrystallization:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and a boiling chip.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol - Opulent Pharma [opulentpharma.com]
Technical Support Center: NMR Analysis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectra of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectral pattern for this compound?
A1: The 1H NMR spectrum is complex due to multiple aromatic regions. The signals can be assigned to three main parts of the molecule: the 4-hydroxyphenyl group, the 6-methoxybenzo[b]thiophene core, and the methoxy/hydroxyl protons. Due to the lack of free rotation between the rings and the complex coupling patterns, precise prediction is difficult, but general regions can be identified.
Q2: How can I definitively identify the phenolic hydroxyl (-OH) proton?
A2: The phenolic -OH proton typically appears as a broad singlet with a variable chemical shift. To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the -OH proton will exchange with deuterium and consequently disappear or significantly decrease in intensity.[1]
Q3: The aromatic region of my spectrum is a cluster of overlapping peaks. How can I resolve them?
A3: Overlapping signals in the aromatic region are a common challenge with this type of molecule. Here are several strategies to improve resolution:
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Change the Solvent: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the protons and may resolve the overlap.[1]
-
Vary the Temperature: Running the experiment at a higher temperature can sometimes simplify complex patterns caused by restricted bond rotation (rotamers).[1]
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals.
-
2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY will show which protons are coupled to each other, while HSQC correlates protons directly to their attached carbons, aiding in definitive assignment.
Q4: My baseline is noisy and the peaks are broad. What is the cause?
A4: Poor signal-to-noise and broad peaks can stem from several issues:
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Sample Concentration: The sample may be too dilute, requiring more scans to achieve a good signal-to-noise ratio. Conversely, a sample that is too concentrated can lead to increased viscosity and peak broadening.[1][2] For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is typical.[3]
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Poor Shimming: The magnetic field homogeneity needs to be optimized. Modern spectrometers have automated shimming routines ("topshim" or similar), but manual adjustment may be necessary for difficult samples.[4] Poor shimming often results in symmetrically broadened or distorted peak shapes.[5]
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Insoluble Particles: The presence of suspended solids will severely degrade spectral quality. Always filter your NMR sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.[2][6]
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Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
Predicted NMR Data
The following tables summarize the predicted chemical shifts for this compound based on its structure and data from analogous compounds. Note: Actual values may vary based on solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Phenolic OH | 5.0 - 9.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. Disappears with D₂O shake. |
| Aromatic H (Benzo[b]thiophene & Phenol) | 6.8 - 7.9 | Multiplets, Doublets, Singlets | 8H | A complex, overlapping region. 2D NMR is recommended for full assignment. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Typically a sharp, distinct singlet. |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Notes |
| C-O (Phenol) | 155 - 160 | Quaternary carbon, may have a weaker signal. |
| C-O (Methoxy) | 157 - 162 | Quaternary carbon, may have a weaker signal. |
| Aromatic C (Quaternary) | 125 - 145 | Multiple signals expected for the ring fusion and substituent-bearing carbons. |
| Aromatic CH | 105 - 130 | Multiple signals expected. |
| Methoxy (-OCH₃) | 55 - 56 | Typically a strong, sharp signal. |
Troubleshooting Guide
This guide addresses common issues encountered during NMR analysis in a question-and-answer format.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Why does my spectrum have a large peak around 7.26 ppm (or other common solvent shifts)? | This is the residual proton signal from the deuterated solvent (e.g., CDCl₃). | This is normal. However, if it obscures your signals of interest, try using a different solvent like acetone-d₆.[1] |
| I see a broad peak around 1.5-2.0 ppm. What is it? | This is often due to trace amounts of water in the deuterated solvent. | Use freshly opened or properly stored anhydrous NMR solvents. Keep solvent bottles tightly capped to prevent moisture absorption.[1][5] |
| My peak integrations are not accurate. | Poor phasing of the spectrum, baseline distortion, or overlapping peaks. | Carefully re-process the spectrum with manual phasing and baseline correction. For overlapping peaks, deconvolution software or 2D NMR may be necessary. |
| The spectrometer cannot achieve a lock on my sample. | Insufficient deuterated solvent, incorrect solvent specified in the software, or very poor shimming. | Ensure the sample height is correct for the spectrometer (typically ~4-5 cm).[2][3] Verify the correct solvent is selected. Try loading a standard shim set before initiating the lock.[7] |
| I see unexpected sharp singlets, especially one around 2.1 ppm. | Contamination from common lab solvents like acetone or ethyl acetate. | Ensure NMR tubes are thoroughly cleaned and dried before use. Rinsing with acetone and drying in an oven for 2-3 hours is recommended.[1][3] If a compound is difficult to dry, co-evaporation with a solvent like dichloromethane can help remove residual ethyl acetate.[1] |
Experimental Protocols
1. Standard Sample Preparation Protocol (for Solids)
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Weighing: Accurately weigh 10-20 mg of your solid compound, this compound, into a clean, small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Gently swirl or sonicate to dissolve the compound completely.
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Filtration: Construct a filter by packing a small piece of clean cotton or glass wool into a Pasteur pipette.[6][8]
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Transfer: Using the filter pipette, transfer the solution into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can ruin spectral resolution.[2][8]
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Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
-
Analysis: Insert the sample into the spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature before starting the experiment.
2. D₂O Exchange Protocol
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Acquire Standard Spectrum: First, run a standard ¹H NMR spectrum of your sample following the protocol above.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube containing your sample.
-
Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.
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Re-acquire Spectrum: Place the sample back in the spectrometer and run the ¹H NMR experiment again using the same parameters.
-
Compare: Compare the second spectrum to the first. The signal corresponding to the labile phenolic -OH proton should have disappeared or be significantly reduced in intensity.
Visualized Workflow: Troubleshooting NMR Spectra
The following diagram outlines a logical workflow for troubleshooting common problems encountered during the interpretation of NMR spectra.
Caption: A flowchart for troubleshooting common NMR spectral issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Trouble Shooting Page [nmr.ucsd.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
Overcoming poor reproducibility in "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" experiments
This technical support center provides troubleshooting guidance and frequently asked questions to address reproducibility challenges in experiments involving 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Benzothiophene Core
Q: My synthesis of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene precursor results in a low yield. What are the potential causes and solutions?
A: Low yields in the formation of the benzothiophene core via acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone are a common problem. Here are the primary factors and troubleshooting steps:
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Incomplete Cyclization: The acid-catalyzed cyclization requires stringent anhydrous conditions and sufficient thermal energy.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Verify the concentration and purity of the methanesulfonic acid or polyphosphoric acid used. The reaction temperature should be maintained between 95-100°C for 4-5 hours to drive the reaction to completion.[1]
-
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Formation of Regioisomers: A significant portion of the product can be the undesired 4-methoxy regioisomer. A typical reaction may yield a 3:1 mixture of the desired 6-methoxy to the 4-methoxy isomer.[2]
-
Solution: While difficult to prevent, optimizing the reaction temperature and acid catalyst may slightly favor the desired isomer. The primary solution is an efficient separation of the isomers after the reaction.
-
-
Side Reactions: Undesired side reactions can consume starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If significant side products are observed, consider lowering the reaction temperature slightly, although this may increase the required reaction time.
-
Issue 2: Difficulty in Separating 6-methoxy and 4-methoxy Regioisomers
Q: I am struggling to separate the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene from its 4-methoxy isomer. What are the best methods?
A: The co-precipitation of these two isomers makes separation challenging.[2]
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Fractional Crystallization: This is often the most effective method for larger-scale purifications.
-
Protocol: The crude mixture of isomers can be recrystallized from a suitable solvent system. Toluene/heptane is a reported solvent system for the crystallization of the desired 6-methoxy isomer.[1] Experiment with different solvent ratios and cooling rates to optimize the separation. Multiple recrystallization steps may be necessary.
-
-
Column Chromatography: For smaller scales, silica gel column chromatography can be effective.
-
Protocol: Use a non-polar eluent system, such as a hexane/ethyl acetate gradient. The polarity difference between the two isomers is small, so a long column and a shallow gradient are recommended for optimal separation. Monitor fractions closely by TLC.
-
Issue 3: Incomplete Demethylation to the Final Phenol Product
Q: The final demethylation step to yield this compound is inefficient. How can I improve this?
A: Incomplete demethylation is a frequent issue, leading to a mixture of the starting material, the desired mono-demethylated product, and the fully demethylated di-phenol (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene).
-
Reagent Choice and Stoichiometry: Strong Lewis acids are required to cleave the aryl methyl ethers.
-
Solution: Aluminum chloride (AlCl₃) is a common and effective reagent.[3] Ensure at least one equivalent of AlCl₃ is used for each methoxy group to be cleaved. Using an excess of the demethylating agent, such as a thiol, can also drive the reaction to completion.
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Solution: The reaction with AlCl₃ and a thiol like decanethiol or 2-methyl-5-tert-butylthiophenol is typically run at a slightly elevated temperature (e.g., 35°C) for several hours.[3][4] Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times or higher temperatures can lead to the formation of the di-phenol byproduct.
-
-
Work-up Procedure: The work-up must effectively quench the reaction and separate the product.
-
Solution: The reaction is typically quenched by pouring the mixture into ice-cold dilute acid (e.g., HCl).[4] This hydrolyzes the aluminum salts and allows for the extraction of the phenolic product into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for the synthesis of this compound?
A1: The overall yield is dependent on the efficiency of several steps, including the initial cyclization, isomer separation, and final demethylation. While specific yields for this intermediate are not always reported, yields for the precursor, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, after purification are often in the range of 70-85%.[5] The subsequent demethylation and purification will further reduce the overall yield. A final yield of 50-60% from the purified precursor would be considered good.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, including the presence of the phenol and the remaining methoxy group, and the substitution pattern on the benzothiophene core.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (256.32 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): This is the best method to assess purity and quantify any remaining starting material or byproducts.
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Melting Point: The purified precursor, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, has a reported melting point of 191-197°C. The final phenolic product will have a different melting point.
Q3: Are there any safety concerns I should be aware of?
A3: Yes. Methanesulfonic acid and polyphosphoric acid are highly corrosive. Aluminum chloride is water-reactive and releases HCl gas. Many thiols used for demethylation have strong, unpleasant odors.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q4: My final product is a different color than expected. What could be the cause?
A4: The pure precursor is typically a white to light pink solid.[4] The final phenolic product should also be a solid. Discoloration (e.g., yellow or brown) can indicate the presence of impurities, possibly from oxidation of the phenol or residual reagents from the synthesis. Further purification by recrystallization or chromatography may be necessary.
Experimental Protocols & Data
Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol is adapted from the literature for the synthesis of a key precursor to Raloxifene.[1][5]
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To a solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (50 g, 0.195 mol) in toluene (600 mL), add methanesulfonic acid (22.4 g, 0.23 mol) at room temperature.
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Heat the reaction mixture to 95-100°C and stir for 4-5 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, add n-heptane (225 mL) to the hot solution.
-
Stir the mixture for 1 hour at 90°C, then cool to 80°C and stir for an additional 3 hours to facilitate crystallization.
-
Cool the mixture to room temperature, filter the precipitate, and wash with heptane.
-
Dry the solid under vacuum to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
| Parameter | Value | Reference |
| Precursor | α-(3-methoxyphenylthio)-4-methoxyacetophenone | [4] |
| Catalyst | Methanesulfonic Acid | [1][5] |
| Solvent | Toluene | [1][5] |
| Reaction Temp. | 95-100°C | [1] |
| Reaction Time | 4-5 hours | [1] |
| Crystallization | Toluene/Heptane | [1][5] |
| Expected Product | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | [6] |
| M.P. of Product | 191-197°C |
Demethylation to this compound
This is a general procedure based on related demethylations.
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Suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) in an anhydrous solvent like methylene dichloride or chlorobenzene.
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Cool the mixture to 0-10°C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Add a suitable thiol (e.g., decanethiol) and allow the mixture to warm to room temperature or slightly above (e.g., 35°C).
-
Stir for several hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by slowly pouring the mixture into a stirred solution of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with additional organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for diagnosing and solving common synthesis issues.
Signaling Pathway for Benzothiophene-based SERMs
Since this compound is a direct precursor to the SERM Raloxifene, this diagram illustrates the general mechanism of action for this class of compounds.
Caption: Tissue-selective action of benzothiophene-based SERMs.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
"4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" storage and handling best practices
This technical support center provides essential guidance on the storage and handling of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol for researchers, scientists, and drug development professionals. The following information is compiled from safety data sheets of structurally similar compounds and available supplier data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
Q2: Is this compound sensitive to light or air?
Phenolic compounds can be sensitive to light and air. A study on a related phenol derivative showed that exposure to air and light can lead to degradation.[3] It is therefore recommended to store this compound in a tightly sealed, light-resistant container.[4]
Q3: What are the primary hazards associated with handling this compound?
Based on data for similar phenolic compounds, this compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] Inhalation of dust or vapors should also be avoided.[4][7]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE includes protective gloves, eye protection (safety goggles or face shield), and a lab coat.[5][6] Work should be conducted in a well-ventilated area or under a fume hood.[4][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound has changed color (e.g., yellowing) | Exposure to air and/or light leading to oxidation or degradation. | Discard the discolored compound as its purity may be compromised. In the future, ensure storage in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil, and consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions. If not stored at 2-8°C and protected from light and air, obtain a fresh batch of the compound and store it correctly. |
| Skin or eye irritation after handling | Direct contact with the compound. | In case of skin contact, wash thoroughly with soap and water.[5][8] If skin irritation occurs, seek medical advice.[5][6] In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5][8] |
Experimental Protocols
Handling and Weighing:
-
Before handling, ensure you are wearing the appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct all handling and weighing of the solid compound within a certified chemical fume hood to avoid inhalation of any dust particles.[4]
-
Use a clean, dry spatula and weighing vessel.
-
After weighing, securely close the container immediately to minimize exposure to air and moisture.[4]
-
Clean the weighing area and spatula thoroughly after use.
Solution Preparation:
-
Handle the solid compound in a fume hood.
-
Add the desired solvent to the vessel containing the weighed compound.
-
If necessary, sonicate or gently warm the mixture to aid dissolution.
-
Store the resulting solution in a tightly sealed container, protected from light, and at the appropriate temperature as determined by the stability of the compound in the chosen solvent.
Visual Guides
Caption: Troubleshooting workflow for storage and handling issues.
Caption: First aid procedures for exposure to the compound.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Production of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol, a key intermediate in the synthesis of pharmaceuticals like Raloxifene.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Benzothiophene Core | Inefficient cyclization reaction. | - Ensure anhydrous conditions, as moisture can deactivate catalysts and reagents. - Optimize the reaction temperature and time. For acid-catalyzed cyclizations, temperatures around 85-110°C are often employed.[2][3] - Screen different acid catalysts (e.g., polyphosphoric acid, methanesulfonic acid) to find the most effective one for your specific substrate.[2] |
| Formation of Regioisomers | Lack of regioselectivity during the cyclization step. | - The reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid can yield a mixture of 6-methoxy and 4-methoxy regioisomers.[2][4] - Separation of regioisomers can be achieved by fractional crystallization or chromatography.[2][4] |
| Incomplete Demethylation | Insufficient demethylating agent or harsh reaction conditions leading to side products. | - Use a Lewis acid like aluminum chloride in the presence of a thiol, such as 2-methyl-5-tert-butylthiophenol, for efficient and odorless demethylation.[5] - Carefully control the reaction temperature (e.g., around 35°C) to prevent degradation of the product.[5] |
| Difficulty in Product Purification | Presence of persistent impurities or co-precipitating byproducts. | - Recrystallization from a suitable solvent system, such as ethyl acetate/heptane or isopropanol/water, can be effective for purifying benzothiophene derivatives.[2][6] - Column chromatography on silica gel is a standard method for removing closely related impurities.[7][8] |
| Catalyst Poisoning in Cross-Coupling Reactions (e.g., Suzuki) | Impurities in starting materials or reaction intermediates. | - Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can lead to homocoupling and catalyst deactivation.[9] - The choice of phosphine ligand and base is crucial; consider using bulky electron-rich phosphines to improve catalyst stability and turnover. |
| Poor Solubility of Intermediates | The planar aromatic structure of benzothiophene derivatives can lead to low solubility in common organic solvents. | - Consider using higher boiling point solvents like toluene, xylene, or chlorobenzene for the reaction. - For purification, a mixed solvent system might be necessary to achieve the desired solubility and crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the this compound precursor, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene?
A1: A widely used method is the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone. This reaction is typically carried out in a strong acid like polyphosphoric acid or methanesulfonic acid at elevated temperatures (around 85-100°C).[2][4][10]
Q2: How can I achieve the final demethylation step to obtain this compound?
A2: A reliable method for the demethylation of the methoxy group on the phenyl ring is to use a Lewis acid such as aluminum chloride in combination with a thiol reagent. For instance, treating 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with aluminum chloride and 2-methyl-5-tert-butylthiophenol in a solvent like chlorobenzene can yield the desired product.[5]
Q3: What are the critical parameters to control during the scale-up of the cyclization reaction?
A3: When scaling up, efficient heat transfer and mixing become critical. The viscosity of the reaction mixture, especially when using polyphosphoric acid, can increase, requiring robust mechanical stirring. Temperature control is also crucial to minimize the formation of byproducts. The addition of reagents should be carefully controlled to manage any exothermic processes.
Q4: Are there any specific safety precautions I should take when working with thiols for the demethylation step?
A4: While the use of 2-methyl-5-tert-butylthiophenol is reported to be essentially odorless, it is still a thiol and should be handled in a well-ventilated fume hood.[5] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Thiol reagents can be toxic and have a strong, unpleasant odor, so proper containment and waste disposal procedures are essential.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of both the cyclization and demethylation reactions. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and product purity.
Experimental Protocols
Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol is adapted from established procedures for the synthesis of similar benzothiophene derivatives.[10]
-
To a stirred solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (1 equivalent) in toluene, add methanesulfonic acid (approximately 3-4 equivalents) at room temperature.
-
Heat the reaction mixture to 95-100°C and maintain this temperature for 4-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture slightly and add n-heptane to precipitate the product.
-
Stir the resulting slurry at a slightly lower temperature (e.g., 80°C) for a few hours to facilitate complete precipitation.
-
Cool the mixture to room temperature, collect the solid by filtration, and wash with a suitable solvent (e.g., heptane or a mixture of toluene and heptane).
-
The crude product can be further purified by recrystallization.
Demethylation to this compound
This protocol is based on a reported demethylation procedure.[5]
-
Suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1 equivalent) in chlorobenzene and cool the mixture to approximately 10°C.
-
Add aluminum chloride (approximately 2.5-3 equivalents) portion-wise, maintaining the temperature.
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Add 2-methyl-5-tert-butylthiophenol (approximately 1.2-1.5 equivalents) to the reaction mixture.
-
Warm the mixture to 35°C and stir for several hours (e.g., 5-6 hours), monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 10°C and quench by the slow addition of tetrahydrofuran, followed by dilute hydrochloric acid and then water, ensuring the temperature remains between 10-20°C.
-
Stir the resulting mixture for about 30 minutes to allow for the complete precipitation of the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
The product can be further purified by recrystallization if necessary.
Visualizations
References
- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
Minimizing batch-to-batch variability of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis and purification of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
-
Question: My reaction consistently results in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.
Troubleshooting Steps:
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Starting Material Purity: Ensure the purity of your starting materials, particularly the substituted thiophenol and the phenylacetic acid derivative. Impurities can interfere with the reaction and lead to the formation of byproducts. It is advisable to re-purify starting materials if their purity is questionable.
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Reaction Temperature and Time: The cyclization reaction to form the benzothiophene core is often sensitive to temperature.[1] Monitor the reaction temperature closely and ensure it is maintained within the optimal range as determined by literature or internal optimization studies. Reaction time is also critical; incomplete reactions will naturally lead to lower yields. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Atmosphere Control: Many reactions involved in heterocyclic synthesis are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent degradation of reagents and intermediates.
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess or deficit of a particular reagent can lead to incomplete conversion or the formation of side products.
-
Issue 2: Presence of Regioisomeric Impurity
-
Question: My final product is contaminated with a significant amount of the 4-methoxy regioisomer. How can I minimize its formation and effectively remove it?
-
Answer: The formation of the 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a known issue in similar syntheses, often arising from the acid-catalyzed cyclization step.[2][3] Minimizing its formation and subsequent removal are key to obtaining a pure product.
Minimizing Formation:
-
Choice of Acid Catalyst: The strength and type of acid catalyst can influence the regioselectivity of the cyclization. Weaker acids or Lewis acids might offer better control compared to strong Brønsted acids like polyphosphoric acid, which can promote isomerization.[1]
-
Temperature Control: Lowering the reaction temperature during the cyclization step can sometimes favor the formation of the desired 6-methoxy isomer.
Removal of Regioisomer:
-
Fractional Crystallization: Due to differences in polarity and crystal packing, it is often possible to separate the two isomers by fractional crystallization. A detailed protocol is provided in the "Experimental Protocols" section.
-
Chromatography: If crystallization is not effective, column chromatography is a reliable method for separating the regioisomers. A gradient elution method using a mixture of polar and non-polar solvents will be necessary.
-
Issue 3: Inconsistent Analytical Results Between Batches
-
Question: I am observing significant variability in the HPLC purity and NMR spectra of different batches of my product. What could be the cause of this inconsistency?
-
Answer: Inconsistent analytical results are a direct indicator of batch-to-batch variability. The root cause often lies in subtle changes in the experimental procedure that are not adequately controlled.
Troubleshooting Steps:
-
Standardize Operating Procedures (SOPs): Ensure that a detailed and robust SOP is in place for the entire process, from reagent handling to final product isolation. Every step should be clearly defined and followed consistently.
-
Solvent Quality: The quality and grade of solvents used for reaction, work-up, and purification can significantly impact the impurity profile. Use high-purity, anhydrous solvents where necessary and avoid using solvents from different suppliers without proper validation.
-
Purification Consistency: The purification process, whether crystallization or chromatography, must be highly consistent. For crystallization, this includes solvent composition, cooling rate, and agitation. For chromatography, this includes the stationary phase, mobile phase composition, and loading amount.
-
Sample Preparation for Analysis: Ensure that samples for analytical testing are prepared consistently. This includes the solvent used for dissolution, the concentration of the sample, and the filtration method.
-
Data Presentation
Table 1: Optimized Reaction Conditions for Synthesis
| Parameter | Optimized Value |
| Starting Materials | |
| 3-Methoxythiophenol | >98% Purity |
| 4-Hydroxyphenylacetic acid | >99% Purity |
| Reaction Conditions | |
| Cyclization Catalyst | Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H) |
| Reaction Temperature | 80-85 °C |
| Reaction Time | 4-6 hours (monitored by HPLC) |
| Atmosphere | Inert (Nitrogen) |
| Work-up | |
| Quenching Solution | Ice-water |
| Extraction Solvent | Ethyl Acetate |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a stirred solution of 3-methoxythiophenol (1.0 eq) in toluene (10 vol), add 4-hydroxyphenylacetic acid (1.1 eq).
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Slowly add Eaton's Reagent (5.0 eq) to the mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
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Monitor the reaction progress by HPLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and slowly pour it into ice-water (20 vol).
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Crystallization
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Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature. The desired 6-methoxy isomer should crystallize first.
-
Filter the crystals and wash with a small amount of cold methanol.
-
Concentrate the mother liquor and repeat the crystallization process to improve recovery.
-
Dry the purified crystals under vacuum at 40 °C.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting batch-to-batch variability.
References
- 1. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Benzo[b]thiophene-Based Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain and other tissues.[1][2] By inhibiting the action of MAO, these neurotransmitters can persist for longer in the synaptic cleft, enhancing neurotransmission.[3][4][5] This mechanism is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][2] There are two main isoforms of MAO: MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1][2]
Comparative Inhibitory Activity
The inhibitory potency of various compounds against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the preference of an inhibitor for one isoform over the other. A high SI value (>1) suggests selectivity for MAO-B, while a low SI value (<1) indicates selectivity for MAO-A.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| (3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone | Experimental | > 100 | 0.0075 | > 13333 |
| Moclobemide | Selective MAO-A | 0.2 | 8.0 | 0.025 |
| Clorgyline | Selective MAO-A | 0.008 | 1.5 | 0.005 |
| Selegiline (Deprenyl) | Selective MAO-B | 1.2 | 0.01 | 120 |
| Rasagiline | Selective MAO-B | 0.8 | 0.004 | 200 |
| Tranylcypromine | Non-selective | 0.9 | 1.2 | 0.75 |
| Phenelzine | Non-selective | 0.8 | 0.5 | 1.6 |
Note: Data for (3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone is sourced from a study on benzo[b]thiophen-3-ol derivatives.[1][3][4] Data for other inhibitors are compiled from various scientific sources.
The data indicates that (3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone is a highly potent and selective inhibitor of MAO-B, with an IC50 value in the nanomolar range and a selectivity index significantly greater than that of the reference selective MAO-B inhibitors, selegiline and rasagiline.[1][3][4] Its activity against MAO-A is negligible at concentrations up to 100 µM.[1][3][4]
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay (Kynuramine Method)
This section outlines a common experimental workflow for determining the MAO inhibitory activity of a test compound.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compound and reference inhibitors
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted to various concentrations.
-
In a 96-well plate, the recombinant human MAO-A or MAO-B enzyme is pre-incubated with the test compound or vehicle (DMSO) in potassium phosphate buffer for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the substrate, kynuramine, to each well.
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., NaOH).
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The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of around 380 nm.
-
-
Data Analysis:
-
The percentage of MAO inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells (containing only the enzyme and substrate).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The representative benzo[b]thiophene derivative, (3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone, demonstrates exceptional potency and selectivity as an MAO-B inhibitor in vitro. Its high selectivity index suggests a favorable profile with a potentially lower risk of side effects associated with MAO-A inhibition, such as hypertensive crisis. These findings highlight the promise of the benzo[b]thiophene scaffold for the development of novel therapeutic agents targeting MAO-B for the treatment of neurodegenerative diseases. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their inhibitory profile and pharmacokinetic properties.
References
- 1. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
A Comparative Analysis of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of analogs of the promising scaffold, 4-(6-methoxybenzo[b]thiophen-2-yl)phenol. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and workflows.
The benzo[b]thiophene core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The parent compound, this compound, and its analogs are of significant interest for the development of novel therapeutic agents. This guide aims to provide a comparative overview of the performance of various analogs based on available experimental data.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound analogs and related benzothiophene derivatives. It is important to note that the data presented here are collated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of Benzothiophene Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Raloxifene | 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene | MCF-7 (Breast) | 5.8 | [1] |
| Analog 1 | 2-(4-hydroxyphenyl)-3-(4-(2-(pyrrolidin-1-yl)ethoxy)benzoyl)benzo[b]thiophen-6-ol | MCF-7 (Breast) | 7.1 | [2] |
| Analog 2 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | Various | GI50 ~0.01-0.1 | [3] |
| Analog 3 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | GI50 ~0.01-0.1 | [3] |
| BU17 | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | A549 (Lung) | 0.8 | [4] |
Table 2: Antioxidant Activity of Phenolic and Benzothiophene Analogs
| Compound | Assay | Activity (% scavenging or IC50) | Reference |
| This compound | DPPH | Data not available in direct studies | - |
| Phenol | DPPH | IC50 ~ 25 µg/mL | [5] |
| Thiophenol | DPPH | IC50 ~ 40 µg/mL | [5] |
| Benzothiophene derivative (12E) | ABTS | TEAC value: 1.1 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these analogs are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5][7][8]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
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Test compounds dissolved in a suitable solvent (e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
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Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
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After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
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Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is used to determine the free radical scavenging activity of the compounds.[9][10][11]
Materials:
-
96-well plates or cuvettes
-
Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of the test compounds and the positive control in the solvent.
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
ABTS Radical Cation Decolorization Assay for Antioxidant Activity
This is another common assay to evaluate the antioxidant capacity of compounds.[6][12][13][14][15]
Materials:
-
96-well plates or cuvettes
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and the positive control.
-
Add 10 µL of the test compound solution to a well of a 96-well plate, followed by 190 µL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the study of this compound analogs.
Caption: General workflow for the synthesis and evaluation of benzothiophene analogs.
Caption: Simplified mechanism of antioxidant activity for phenolic benzothiophene analogs.
Caption: Putative mechanism of anticancer activity for benzothiophene analogs.
References
- 1. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ABTS radical scavenging assay [bio-protocol.org]
Validating the Biological Target of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to aid in the validation of the biological target of the compound 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. Based on its structural similarity to known pharmaceutical agents, this document explores its potential interaction with the Estrogen Receptor (ER) and Monoamine Oxidase (MAO) enzymes. We present a framework for experimental validation by comparing its hypothetical performance with established modulators of these targets.
Primary and Secondary Target Hypotheses
Primary Target: Estrogen Receptor (ER)
The core structure of this compound is a benzothiophene, a key feature of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[1] This structural analogy strongly suggests that the primary biological target of this compound is the estrogen receptor, with potential for tissue-selective agonist or antagonist activity.
Secondary Target: Monoamine Oxidase (MAO)
Certain derivatives of benzothiophene have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[2][3] Therefore, MAO-A and MAO-B are considered potential secondary targets for this compound.
Comparative Analysis of Biological Activity
To validate the biological target of this compound, its activity profile should be benchmarked against well-characterized compounds.
Estrogen Receptor Modulation
The activity of this compound at the estrogen receptor subtypes, ERα and ERβ, can be compared with the endogenous ligand, 17β-Estradiol, and the established SERM, Raloxifene.
| Compound | Target | Binding Affinity (Kd/IC50) | Functional Activity |
| This compound | ERα | Data not available | To be determined |
| ERβ | Data not available | To be determined | |
| 17β-Estradiol | ERα | ~60-70 pM[4][5] | Agonist |
| ERβ | Data not available | Agonist | |
| Raloxifene | ERα | Similar to Estradiol[1] | Antagonist (breast, uterus), Agonist (bone)[1] |
| ERβ | Data not available | Antagonist/Agonist |
Monoamine Oxidase Inhibition
The inhibitory potential of this compound against MAO-A and MAO-B can be compared with selective inhibitors, Moclobemide and Selegiline.
| Compound | Target | Inhibitory Concentration (IC50) |
| This compound | MAO-A | Data not available |
| MAO-B | Data not available | |
| Moclobemide | MAO-A | ~10 µM[6] |
| Selegiline | MAO-B | ~51 nM[7] |
Experimental Protocols for Target Validation
Estrogen Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]-17β-Estradiol.
Protocol:
-
Preparation of ER source: Utilize purified recombinant human ERα or ERβ, or lysates from cells overexpressing the receptor (e.g., MCF-7 cells).
-
Incubation: Incubate a fixed concentration of the ER preparation with a fixed concentration of [³H]-17β-Estradiol and varying concentrations of the test compound (this compound).
-
Separation: Separate the bound from unbound radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Estrogen Receptor Functional Assay (Reporter Gene Assay)
This cell-based assay determines whether a compound acts as an agonist or antagonist of the estrogen receptor.
Protocol:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or MCF-7) that is stably transfected with an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase or β-lactamase) under the control of an estrogen response element (ERE).[8][9]
-
Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of the test compound alone.
-
Antagonist Mode: Treat the cells with a fixed concentration of 17β-Estradiol in the presence of varying concentrations of the test compound.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis:
-
In agonist mode, an increase in reporter activity indicates agonism.
-
In antagonist mode, a decrease in estradiol-induced reporter activity indicates antagonism.
-
Monoamine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.
Protocol:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrates:
-
MAO-A: Use a specific substrate like kynuramine or a non-specific substrate in the presence of a selective MAO-B inhibitor (e.g., selegiline).
-
MAO-B: Use a specific substrate like benzylamine or a non-specific substrate in the presence of a selective MAO-A inhibitor (e.g., clorgyline).
-
-
Incubation: Pre-incubate the MAO enzyme with varying concentrations of the test compound.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the formation of the product or a byproduct (e.g., hydrogen peroxide) over time using a suitable detection method (e.g., spectrophotometry or fluorometry).[10][11]
-
Data Analysis: Determine the rate of the reaction at each concentration of the test compound and calculate the IC50 value.
Visualizing Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Comparative Guide for Researchers
This guide provides a detailed comparison of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and related benzothiophene derivatives, focusing on their structure-activity relationship (SAR) as modulators of the estrogen receptor (ER). The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.
Introduction to Benzothiophene-based Selective Estrogen Receptor Modulators (SERMs)
Benzothiophene derivatives represent a significant class of non-steroidal selective estrogen receptor modulators (SERMs). These compounds can exhibit tissue-selective estrogenic or antiestrogenic effects, leading to their investigation for various therapeutic applications, including the treatment of breast cancer and osteoporosis. The archetypal benzothiophene-based SERM is Raloxifene, which has been extensively studied and provides a valuable benchmark for understanding the SAR of related compounds like this compound.
Comparative Analysis of Molecular Structures
The biological activity of benzothiophene derivatives is intrinsically linked to their structural features. Below is a comparison of this compound with the well-characterized SERM, Raloxifene.
| Compound Name | Structure | Key Structural Features |
| This compound | ![]() | - Benzothiophene core- 6-Methoxy group on the benzothiophene ring- 2-(4-hydroxyphenyl) substituent |
| Raloxifene | ![]() | - Benzothiophene core- 6-Hydroxy group on the benzothiophene ring- 2-(4-hydroxyphenyl) substituent- 3-(4-(2-(piperidin-1-yl)ethoxy)benzoyl) substituent |
The primary difference between the core structure of this compound and Raloxifene (ignoring the large side chain at position 3 of Raloxifene) is the substitution at the 6-position of the benzothiophene ring: a methoxy group versus a hydroxyl group. This seemingly minor change can have a significant impact on the compound's interaction with the estrogen receptor.
Structure-Activity Relationship (SAR) Insights
SAR studies on Raloxifene and its analogs have established several key principles that can be extrapolated to predict the activity of this compound.
-
Importance of the 6-Hydroxy Group: The 6-hydroxy group on the benzothiophene core of Raloxifene is crucial for high-affinity binding to the estrogen receptor. It acts as a hydrogen bond donor, interacting with specific amino acid residues within the receptor's ligand-binding pocket. The replacement of this hydroxyl group with a methoxy group in this compound eliminates this hydrogen bond donor capability, which is expected to result in a lower binding affinity for the ER.
-
Role of the 4'-Hydroxy Group: The hydroxyl group on the 2-phenyl substituent (the 4'-position) is another critical feature for ER binding. This phenolic hydroxyl is a common feature among many non-steroidal estrogens and antiestrogens, as it mimics the A-ring phenol of estradiol. Both this compound and Raloxifene possess this feature.
-
Impact of the Side Chain at Position 3: The bulky side chain at the 3-position of Raloxifene is a hallmark of many SERMs and is largely responsible for their antagonistic activity in certain tissues, such as the breast and uterus. This side chain sterically hinders the conformational change in the ER that is required for the recruitment of co-activator proteins, thereby blocking the transcriptional activation of estrogen-responsive genes. The absence of such a side chain in this compound suggests that it may act as an ER agonist or a partial agonist/antagonist with a different pharmacological profile compared to Raloxifene.
Quantitative Biological Data Comparison
| Compound | Estrogen Receptor (ERα) Binding Affinity (IC50) | MCF-7 Cell Proliferation Inhibition (IC50) | Predicted Activity Profile |
| Raloxifene | High (in the nM range) | 0.4 ± 0.3 nM[1] | Antagonist in breast and uterine tissue; Agonist in bone |
| This compound | Lower than Raloxifene (predicted) | Likely higher than Raloxifene (predicted) | Potentially an ER agonist or partial agonist/antagonist |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.
Workflow:
Figure 1: Workflow for the Estrogen Receptor Competitive Binding Assay.
Detailed Steps:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-DTT-Glycerol) and centrifuged to obtain the cytosol fraction containing the estrogen receptors.[2]
-
Incubation: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol ([³H]-E2) are incubated with varying concentrations of the test compound or unlabeled estradiol (for the standard curve).[2]
-
Separation of Bound and Free Ligand: The reaction mixture is treated with a hydroxylapatite (HAP) slurry, which binds the ER-ligand complexes. The slurry is then centrifuged, and the supernatant containing the unbound radioligand is discarded.[2]
-
Quantification: The radioactivity of the HAP pellet, which is proportional to the amount of bound [³H]-E2, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined by non-linear regression analysis.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or antiestrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[3][4]
Workflow:
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification and characterization of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol," a molecule of interest in pharmaceutical research due to its structural similarity to compounds with significant biological activity. In the absence of specific cross-validation studies for this exact analyte, this document presents a comparative analysis of established and validated methods for structurally analogous compounds, namely phenolic benzothiophenes (e.g., Raloxifene) and related aromatic sulfur heterocycles. The objective is to provide researchers with the necessary data and protocols to select and validate an appropriate analytical method for their specific research needs.
The comparison focuses on three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in drug development and research, directly impacting the reliability and validity of experimental results. The following table summarizes the key performance characteristics of HPLC, UPLC-MS/MS, and GC-MS for the analysis of compounds structurally similar to this compound. The data presented is a synthesis of values reported in various validation studies for analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.3 - 115.0%[1] | Typically within ±15% |
| Precision (%RSD) | < 2.0% | < 15%[1] | < 15% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.5 - 30 ng/mL[1] | 0.228–0.940 ng/L[2] |
| Limit of Quantification (LOQ) | 0.10 µg/mL | 2.0 - 105 ng/mL[1] | 0.758–3.13 ng/L[2] |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 20 - 40 minutes |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; mass-based detection provides excellent selectivity. | High; mass-based detection provides excellent selectivity. |
| Sample Volatility Requirement | Not required | Not required | Required (or derivatization needed) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques, adapted from established methods for similar analytes.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range.
Validation Parameters (based on ICH Q2(R1) Guidelines): [3][4][5][6]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis; the correlation coefficient (R²) should be > 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be < 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The %RSD should be < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. These transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation (for biological samples):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample (e.g., plasma), vortex, and centrifuge to remove precipitated proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an LLE with a suitable organic solvent or SPE using an appropriate cartridge can be employed.
-
Reconstitution: Evaporate the supernatant or the eluate from LLE/SPE and reconstitute the residue in the initial mobile phase.
Validation Parameters:
-
Follow the general principles of the HPLC validation, with specific considerations for mass spectrometric detection as per regulatory guidelines. The acceptance criteria for accuracy and precision are often wider for bioanalytical methods (typically within ±15%, and ±20% at the LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a phenolic compound like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.
Instrumentation:
-
GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Derivatization:
-
Silylation: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar hydroxyl group into a non-polar trimethylsilyl ether. This increases volatility.
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.
-
Injection Mode: Splitless injection for trace analysis.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify the analyte and its fragmentation pattern, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
Sample Preparation:
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent.
-
Derivatization: Evaporate the solvent and perform the silylation reaction according to a validated procedure.
-
Injection: Inject the derivatized sample into the GC-MS.
Validation Parameters:
-
Similar to HPLC and UPLC-MS/MS, with appropriate adjustments for the GC-MS technique.
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for UPLC-MS/MS Analysis.
Caption: Workflow for GC-MS Analysis.
Conclusion
The choice of an analytical method for "this compound" will depend on the specific requirements of the study. For routine quality control of bulk material, a validated HPLC-UV method is often sufficient, providing a balance of performance and cost-effectiveness. When high sensitivity and selectivity are paramount, particularly for analysis in complex biological matrices, UPLC-MS/MS is the method of choice. GC-MS , following a derivatization step, offers an alternative for volatile and semi-volatile analytes and can provide excellent separation and identification capabilities.
It is imperative that any chosen method is thoroughly validated in the user's laboratory for its intended purpose, following the principles outlined in the ICH Q2(R1) guidelines, to ensure the generation of reliable and accurate data.[3][4][5][6]
References
- 1. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an integrated UHPLC-MS/MS and GC-MS method for the simultaneous analysis of three categories of phenolic endocrine disrupting chemicals in surface water - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
In vivo efficacy of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" compared to standards
A comprehensive guide for researchers and drug development professionals on the in vivo performance of benzothiophene-based compounds, benchmarked against established standards of care. This guide focuses on preclinical data for Raloxifene, Zileuton, and Sertaconazole, prominent drugs derived from the benzothiophene scaffold.
While direct in vivo efficacy data for the specific compound "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" is not publicly available, its structural similarity to the well-established drug Raloxifene positions it within a significant class of therapeutic agents. Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, leading to the development of drugs for a wide range of conditions. This guide provides a comparative overview of the in vivo efficacy of three such drugs: Raloxifene (for osteoporosis and breast cancer prevention), Zileuton (for asthma), and Sertaconazole (an antifungal agent), measured against their respective standards of care.
Raloxifene: A Gold Standard in Osteoporosis and Breast Cancer Prevention
Raloxifene, a selective estrogen receptor modulator (SERM), exemplifies the therapeutic potential of the benzothiophene core. Its efficacy has been extensively documented in preclinical models of postmenopausal osteoporosis and breast cancer.
Comparative Efficacy in Osteoporosis
The ovariectomized (OVX) rat is a widely accepted model for postmenopausal osteoporosis, mimicking the bone loss that occurs due to estrogen deficiency. In this model, Raloxifene has demonstrated significant efficacy in preserving bone mineral density (BMD) and bone strength, comparable to standard treatments like bisphosphonates.
| Compound | Animal Model | Dosage | Key Findings |
| Raloxifene | Ovariectomized (OVX) Sprague-Dawley Rats | 0.1-10 mg/kg/day (oral) | Significantly greater bone mineral density in the distal femur and proximal tibia compared to OVX controls. Effects on bone were comparable to ethynyl estradiol.[1] |
| Ovariectomized (OVX) Sprague-Dawley Rats | 3 mg/kg (oral) for 6 months | Greater bone strength in lumbar vertebrae and femoral neck, and greater BMD at the proximal tibia and lumbar vertebrae compared to OVX controls. Positive effects on bone biomechanics were not different from ethynyl estradiol treatment.[2] | |
| Alendronate (Standard of Care) | Ovariectomized (OVX) Wistar Rats | 1 mg/kg/day (oral gavage) for 56 days | Increased bone mineral density and breaking force compared to untreated OVX rats.[3] |
| Ovariectomized (OVX) Wistar Rats | 50 µg/kg every other day for 90 days | Improved bone mineral density, bone mineral content, and resistance to fracture compared to untreated OVX rats.[4] |
Comparative Efficacy in Breast Cancer Prevention
The 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats is a standard for evaluating chemopreventive agents for breast cancer. Raloxifene has shown significant efficacy in reducing tumor incidence and growth in this model.
| Compound | Animal Model | Dosage | Key Findings |
| Raloxifene | DMBA-induced Mammary Carcinoma in Wistar Albino Rats | Not specified | Combined therapy with Fluoxetine led to a more significant decrease in tumor-promoting factors (M-CSF, MMP-9) and an increase in a tumor-inhibiting factor (TIMP-1) compared to Raloxifene alone.[5] |
| Xenograft model with BJMC3879luc2 cells in BALB/c mice | 18 and 27 mg/kg/day | Significantly suppressed tumor volumes and decreased the multiplicity of lymph node metastasis.[6][7] | |
| Tamoxifen (Standard of Care) | DMBA-induced Mammary Tumors in Sprague-Dawley Rats | Not specified (4 weeks) | 65% of tumors regressed.[8] |
| DMBA-induced Mammary Tumors in Rats | Not specified | Suppressed tumor growth more slowly than the investigational agent TAT-59.[9] |
Zileuton: A Benzothiophene Derivative for Asthma Management
Zileuton is a 5-lipoxygenase inhibitor, representing a different therapeutic application of the benzothiophene scaffold in the treatment of asthma. Its efficacy is often evaluated in the ovalbumin (OVA)-induced asthma model in guinea pigs, which mimics allergic asthma.
| Compound | Animal Model | Dosage | Key Findings |
| Zileuton | Ovalbumin-sensitized Guinea Pigs | Not specified | Attenuated induced bronchospasm and provided anti-inflammatory effects.[10] |
| Montelukast (Standard of Care) | Ovalbumin-induced chronic asthma in mice | 30 mg/kg (oral) for 4 weeks | Reduced airway inflammation, pulmonary fibrosis, and levels of Th2 cytokines.[11][12] |
| Ovalbumin-sensitized Hartley male guinea pigs | 10 mg/ml (inhalation) | Potently suppressed LTC4 and LTD4-induced bronchoconstriction.[13] |
Sertaconazole: A Topical Antifungal Benzothiophene
Sertaconazole is an imidazole antifungal agent that contains a benzothiophene moiety. Its in vivo efficacy is typically assessed in murine models of fungal infections, such as vaginal candidiasis.
| Compound | Animal Model | Dosage | Key Findings |
| Sertaconazole | Murine Vaginal Candidiasis Model | 2% cream (single or three-dose regimen) | Significant reduction in yeast cells (97.9% in single dose, 93.6% in three-dose). Proved more active than Miconazole in the single-dose regimen.[11][14] |
| Miconazole (Standard of Care) | Murine Vaginal Candidiasis Model | 2% cream (single or three-dose regimen) | Significant reduction in yeast cells (77.5% in single dose, 76.9% in three-dose).[11][14] |
| Murine Model for Vulvovaginal Candidiasis | Nanoparticles containing miconazole | Effective at inhibiting fungal proliferation.[15] |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This model is the gold standard for studying postmenopausal osteoporosis.
Methodology:
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure: Animals undergo bilateral ovariectomy to induce estrogen deficiency, simulating menopause. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, rats are treated orally (e.g., via gavage) with the test compound (Raloxifene), a standard of care (e.g., Alendronate or ethynyl estradiol), or a vehicle control.[1][2][3]
-
Efficacy Endpoints: After the treatment period, efficacy is assessed by measuring bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA), determining bone strength through biomechanical testing, and analyzing bone microarchitecture via histomorphometry.[4][16]
DMBA-Induced Mammary Tumor Model
This chemically induced cancer model is used to evaluate the efficacy of chemopreventive agents.
Methodology:
-
Animal Model: Female Sprague-Dawley or Wistar rats are used.
-
Tumor Induction: Mammary tumors are induced by a single administration of 7,12-dimethylbenz(a)anthracene (DMBA).[5]
-
Treatment: Once tumors are established, animals are randomized into treatment groups and receive the test compound (Raloxifene), a standard of care (Tamoxifen), or a control.[5][8]
-
Efficacy Endpoints: Efficacy is determined by monitoring tumor incidence, multiplicity, and volume over the treatment period. At the end of the study, tumors are often excised for histological and biomarker analysis.[5]
Signaling Pathways
Raloxifene's Mechanism of Action as a SERM
Raloxifene exerts its tissue-selective effects by differentially modulating the estrogen receptor (ER).
In bone tissue, Raloxifene binds to the estrogen receptor and induces a conformational change that promotes the recruitment of coactivators, leading to an estrogen-like (agonist) effect. This results in decreased bone resorption and increased bone mineral density. Conversely, in breast tissue, Raloxifene binding to the ER induces a different conformation that favors the recruitment of corepressors, blocking estrogen-mediated gene transcription and inhibiting the proliferation of mammary cells (antagonist effect).
Zileuton's Mechanism of Action in Asthma
Zileuton functions by inhibiting the 5-lipoxygenase enzyme, a key player in the inflammatory cascade of asthma.
Zileuton directly inhibits the enzyme 5-lipoxygenase, which is crucial for the conversion of arachidonic acid into leukotrienes. By blocking this step, Zileuton prevents the synthesis of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, and LTE4), thereby reducing bronchoconstriction, airway inflammation, and mucus production associated with asthma.[10]
References
- 1. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of alendronate sodium on trabecular bone structure in an osteoporotic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is there any potential anticancer effect of raloxifene and fluoxetine on DMBA-induced rat breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Raloxifene inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in the hormone dependency of DMBA-induced rat mammary tumors with reference to the effect of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacodynamic analysis of TAT-59 and tamoxifen in rats bearing DMBA-induced mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of montelukast on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo activity of sertaconazole in experimental candidiasis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Dual-energy x-ray absorptiometry of raloxifene effects on the lumbar vertebrae and femora of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Published Data on 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Case of Undisclosed Synthesis
An extensive search of scientific literature and patent databases for reproducible experimental data on the synthesis and characterization of "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" (CAS 175460-94-3) has revealed a significant gap in publicly available information. While the compound is referenced, primarily as a potential impurity or related substance in the synthesis of the selective estrogen receptor modulator, Raloxifene, no detailed, reproducible experimental protocol for its preparation and characterization could be located. This guide, therefore, addresses this data gap by proposing a plausible synthetic route and outlining the necessary analytical characterization required to establish a reproducible and verifiable data set for this compound.
While direct experimental data for "this compound" is not available in the reviewed literature, information on a structurally related compound, "2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol," which is also associated with Raloxifene synthesis, is available. The target compound is mentioned as a component of a 1:1 mixture with "2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol," often categorized as an in-house impurity of Raloxifene. This close association suggests that the synthetic pathway for our target compound is likely embedded within the manufacturing process of Raloxifene or its key intermediates.
Proposed Synthetic Pathway
Based on established synthetic methodologies for related benzothiophene derivatives, a potential pathway for the synthesis of "this compound" is proposed. This pathway is hypothetical and would require experimental validation.
A Comparative Guide to 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and Its Positional Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the selective estrogen receptor modulator (SERM), Raloxifene. The compound 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is a key analog of Raloxifene and serves as a valuable tool in drug discovery and development. The precise positioning of the methoxy and phenol substituents on the benzo[b]thiophene and phenyl rings, respectively, is critical for its biological activity, particularly its interaction with the estrogen receptor (ER).
This guide provides an objective comparison of this compound with its positional isomers, supported by experimental data where available, to aid researchers in understanding the structure-activity relationships (SAR) and making informed decisions in their drug design and development efforts.
Physicochemical Properties of Isomers
The position of the methoxy and hydroxyl groups influences the physicochemical properties of the isomers, which in turn can affect their solubility, membrane permeability, and metabolic stability. Below is a summary of the calculated and known properties of the parent compound and its key isomers.
| Compound/Isomer Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | C15H12O2S | 256.32 |
| 4-(4-Methoxybenzo[b]thiophen-2-yl)phenol | ![]() | C15H12O2S | 256.32 |
| 4-(5-Methoxybenzo[b]thiophen-2-yl)phenol | ![]() | C15H12O2S | 256.32 |
| 4-(7-Methoxybenzo[b]thiophen-2-yl)phenol | ![]() | C15H12O2S | 256.32 |
| 2-(6-Methoxybenzo[b]thiophen-2-yl)phenol | ![]() | C15H12O2S | 256.32 |
| 3-(6-Methoxybenzo[b]thiophen-2-yl)phenol | ![]() | C15H12O2S | 256.32 |
| 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol | ![]() | C14H10O2S | 242.29 |
Biological Activity: Estrogen Receptor α (ERα) Binding
The primary biological target for this class of compounds is the estrogen receptor. The affinity for ERα is a key determinant of their potential as SERMs. A direct comparison of a 6-hydroxy analog (structurally similar to Raloxifene's core) and a 6-methoxy analog has been experimentally determined.
| Compound | ERα Binding Affinity (IC50, nM) | Potency vs. 6-Hydroxy Analog |
| 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (Raloxifene core) | 9.28[1] | - |
| This compound | 183.2 [1] | ~20-fold lower [1] |
| 4-(4-Methoxybenzo[b]thiophen-2-yl)phenol | Data not available | Likely lower than 6-hydroxy |
| 4-(5-Methoxybenzo[b]thiophen-2-yl)phenol | Data not available | Likely lower than 6-hydroxy |
| 4-(7-Methoxybenzo[b]thiophen-2-yl)phenol | Data not available | Likely lower than 6-hydroxy |
| 2-(6-Methoxybenzo[b]thiophen-2-yl)phenol (ortho-phenol) | Data not available | Significantly lower than para-phenol |
| 3-(6-Methoxybenzo[b]thiophen-2-yl)phenol (meta-phenol) | Data not available | Significantly lower than para-phenol |
Structure-Activity Relationship (SAR) Insights:
-
Importance of the 6-Hydroxy Group: Experimental data clearly demonstrates that replacing the 6-hydroxyl group with a 6-methoxy group leads to a significant (approximately 20-fold) reduction in binding affinity for ERα.[1] This suggests that the 6-hydroxyl group is a critical hydrogen bond donor in the ligand-binding pocket of the estrogen receptor.
-
Significance of the para-Hydroxyl Group: The hydroxyl group on the 2-phenyl substituent is essential for high-affinity binding. For selective estrogen receptor modulators, a phenolic hydroxyl group at the para position is a common feature, as it mimics the A-ring phenol of estradiol and forms a crucial hydrogen bond with the receptor. While direct comparative data for the ortho- and meta-isomers of this compound are not available, studies on other phenolic scaffolds have shown that the para-hydroxyl positioning is optimal for ERα binding. It is therefore highly probable that the ortho- and meta-isomers would exhibit significantly lower binding affinities.
Synthesis of 2-Arylbenzo[b]thiophenes
A general and widely used method for the synthesis of 2-arylbenzo[b]thiophenes involves the acid-catalyzed intramolecular cyclization of an α-(arylthio)acetophenone. The specific regioisomer obtained (e.g., 4-methoxy vs. 6-methoxy) depends on the starting substituted thiophenol and acetophenone.
Caption: General synthesis workflow for substituted 2-arylbenzo[b]thiophenes.
One specific method involves the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid, which yields a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[2][3] These isomers can then be separated by chromatography or fractional crystallization.[2][3] Subsequent demethylation of the methoxy groups affords the final dihydroxylated products.
Experimental Protocols
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This protocol is adapted from established methods for determining the relative binding affinities of compounds for the estrogen receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the maximum binding of radiolabeled 17β-estradiol ([³H]-E2) to ERα (IC50).
Materials:
-
Rat uterine cytosol (source of ERα)
-
[³H]-17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (this compound and its isomers)
-
TEDG Buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare TEDG buffer. Add dithiothreitol just before use.
-
Prepare a stock solution of [³H]-E2 in ethanol. The final concentration in the assay should be around 0.5-1.0 nM.
-
Prepare stock solutions of unlabeled E2 and test compounds in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to create a range of concentrations.
-
-
Assay Setup:
-
In microcentrifuge tubes, add a constant amount of rat uterine cytosol (typically 50-100 µg of protein per tube).
-
Add a constant concentration of [³H]-E2 to each tube.
-
Add increasing concentrations of either unlabeled E2 (for the standard curve) or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).
-
Bring the total volume of each tube to 0.5 mL with TEDG buffer.
-
-
Incubation:
-
Incubate the tubes on ice for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a pre-determined volume of HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Vortex and incubate on ice for 15-20 minutes, with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP.
-
Wash the HAP pellets multiple times with buffer to remove unbound [³H]-E2.
-
-
Quantification:
-
Resuspend the final HAP pellets in ethanol.
-
Transfer the suspension to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value for each test compound from the resulting sigmoidal curve using non-linear regression analysis.
-
MCF-7 Cell Proliferation Assay (Estrogenic/Antiestrogenic Activity)
This assay is used to determine if a compound acts as an agonist (promotes cell growth) or an antagonist (inhibits estrogen-induced cell growth) of the estrogen receptor in a cellular context.
Objective: To assess the effect of test compounds on the proliferation of ER-positive human breast cancer cells (MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
Estrogen-free medium (phenol red-free medium with charcoal-stripped serum)
-
17β-estradiol (E2)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in complete growth medium.
-
To synchronize the cells and remove estrogenic stimuli, switch the cells to estrogen-free medium for at least 72 hours before the experiment.
-
Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10³ cells/well) in estrogen-free medium. Allow the cells to attach for 24 hours.
-
-
Treatment:
-
For Agonist Activity: Replace the medium with fresh estrogen-free medium containing various concentrations of the test compound. Include a vehicle control and a positive control (E2).
-
For Antagonist Activity: Replace the medium with fresh estrogen-free medium containing a fixed concentration of E2 (e.g., 0.1 nM) and varying concentrations of the test compound. Include controls for vehicle, E2 alone, and test compound alone.
-
-
Incubation:
-
Incubate the plates for 6-7 days, allowing for cell proliferation.
-
-
Cell Viability Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Plot the absorbance (proportional to cell number) against the log concentration of the test compound.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal stimulation).
-
For antagonist activity, determine the IC50 (concentration for 50% inhibition of E2-induced proliferation).
-
Signaling Pathway
This compound and its analogs exert their effects primarily through the estrogen receptor signaling pathway. As SERMs, they can act as either agonists or antagonists depending on the tissue context.
Caption: Estrogen Receptor (ER) signaling pathway modulated by SERMs.
In this pathway, the SERM enters the cell and binds to the estrogen receptor, causing a conformational change and dissociation from heat shock proteins. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. The tissue-specific agonist or antagonist effects are determined by the conformational change induced by the ligand, which in turn dictates whether coactivator or corepressor proteins are recruited to the complex, ultimately leading to the activation or repression of gene transcription.
Conclusion
The biological activity of this compound and its isomers is highly dependent on the precise positioning of the methoxy and hydroxyl substituents. Experimental evidence confirms that a hydroxyl group at the 6-position of the benzo[b]thiophene ring is crucial for high-affinity binding to ERα, with a 6-methoxy group significantly reducing this affinity. Furthermore, established structure-activity relationships for SERMs strongly suggest that a para-hydroxyl group on the 2-phenyl ring is optimal for activity. This guide provides a framework for researchers to understand these critical structural nuances, enabling more rational design of novel benzo[b]thiophene-based compounds with desired pharmacological profiles. Further experimental evaluation of the full isomeric series is warranted to provide a complete quantitative picture of their structure-activity relationships.
References
- 1. 6′-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
A Head-to-Head Comparison of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol and Raloxifene Analogs for Estrogen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the benzothiophene derivative "4-(6-Methoxybenzo[b]thiophen-2-yl)phenol" with the well-characterized selective estrogen receptor modulator (SERM), raloxifene, and its key analogs. This comparison is intended to inform research and drug development efforts in the field of estrogen receptor (ER) modulation for conditions such as osteoporosis and breast cancer.
While "this compound" has been identified as a known impurity and structural analog of raloxifene, a comprehensive public dataset on its specific biological activity is not currently available. Therefore, this guide will focus on a comparative analysis with structurally related and well-profiled raloxifene analogs, providing a framework for understanding the potential activity of "this compound". The comparison will be based on critical performance metrics including estrogen receptor binding affinity, receptor subtype selectivity, and in vitro cellular effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data for raloxifene and two pertinent analogs with modifications on the benzothiophene core, providing a basis for contextualizing the potential activity of "this compound".
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | ERα Binding Affinity (IC50/Ki) | ERβ Binding Affinity (Ki) | ERα/ERβ Selectivity |
| Raloxifene | IC50: 0.95 ± 0.15 nM[1] | Ki: 12 nM | ~12.6-fold for ERα |
| RAL-A (6'-Methoxy Raloxifene Analog) | IC50: 183.2 nM | Not Reported | Not Reported |
| BTPα (ERα-selective Benzothiophene) | Ki: 0.25 nM[2] | Ki: 35 nM[2] | 140-fold for ERα |
| This compound | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | IC50 (Anti-proliferative Activity) |
| Raloxifene | ~10 µM (induces ~50% cell death at 48h)[3][4] |
| RAL-A (6'-Methoxy Raloxifene Analog) | Not Reported |
| BTPα (ERα-selective Benzothiophene) | IC50: 33 nM (antagonist of estrogen action)[2] |
| This compound | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.
Materials:
-
Purified, full-length human ERα and ERβ
-
[3H]-17β-estradiol (tracer)
-
Test compounds (e.g., this compound, raloxifene analogs)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 1 mM dithiothreitol, and 10% glycerol)
-
Hydroxyapatite slurry
-
Wash Buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled 17β-estradiol).
-
In assay tubes, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound or reference compound.
-
Add the purified ERα or ERβ to each tube.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add cold hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice with intermittent vortexing.
-
Wash the hydroxyapatite pellets with wash buffer to remove unbound ligand.
-
Centrifuge and discard the supernatant. Repeat the wash step multiple times.
-
Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol. Ki values can be calculated from the IC50 values.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped serum (to remove endogenous estrogens)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed MCF-7 cells in 96-well plates in complete growth medium and allow them to attach overnight.
-
Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to acclimatize the cells to estrogen-deprived conditions.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol for agonistic activity, or 17β-estradiol + antagonist).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value (for antagonists) or EC50 value (for agonists).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of raloxifene and a typical experimental workflow for evaluating SERMs.
Caption: Raloxifene Signaling Pathway.
Caption: Experimental Workflow for SERM Evaluation.
Conclusion
This guide provides a comparative overview of "this compound" in the context of raloxifene and its analogs. While direct biological data for the target compound is not publicly available, the provided data on structurally similar compounds, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers. The methoxy substitution at the 6-position of the benzothiophene core, as seen in the RAL-A analog, significantly reduces ERα binding affinity compared to raloxifene. This suggests that "this compound" may also exhibit altered receptor affinity and biological activity. Further experimental evaluation of this compound is warranted to fully elucidate its pharmacological profile and potential as a selective estrogen receptor modulator.
References
- 1. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial PX-866 and Raloxifene Decrease Rb Phosphorylation, Cyclin E2 Transcription, and Proliferation of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol, a compound that requires careful management due to its hazardous properties.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance with significant health and environmental risks. Understanding these hazards is the first step in safe handling and disposal. The compound is toxic if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, is suspected of causing genetic defects, and may lead to organ damage through prolonged or repeated exposure. Furthermore, it is toxic to aquatic life with long-lasting effects.
| Hazard Category | GHS Classification | Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Sub-category 1B | Causes severe skin burns. |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to the nervous system, kidneys, liver, and skin. |
| Aquatic Hazard (Acute & Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE) Protocol
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Face Protection: A face shield should be worn in addition to goggles.
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container: Use a designated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., toxic, corrosive, health hazard, environmental hazard).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
2. Spill and Contamination Management:
-
Minor Spills: In the event of a small spill, carefully take it up with an inert absorbent material.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as paper towels, gloves, or weighing papers, must be treated as hazardous waste and placed in the designated sealed container.
-
Cleaning: The affected area should be thoroughly cleaned after the spill has been collected.
3. Final Disposal Procedure:
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[2][3] Contact your institution's EHS office to arrange for pickup and disposal.
-
Alternative Disposal Method (Expert Use Only): In some cases, and only if permitted and equipped, the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[4] This should only be performed by trained personnel in a licensed facility.
-
Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][4] Avoid release into the environment.[2]
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol. The following recommendations are based on safety data for structurally similar benzothiophene and phenol compounds. A comprehensive, substance-specific risk assessment should be conducted prior to handling.
Personal Protective Equipment (PPE)
Effective protection against chemical exposure is paramount. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles or a face shield to protect against splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate chemical-resistant gloves.[1][2] Nitrile or neoprene gloves are generally recommended for handling aromatic compounds. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[1][3] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
| Procedure | Guideline |
| General Handling | Avoid contact with eyes, skin, and clothing.[1] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.[4][5][6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5][6] Keep away from incompatible materials such as strong oxidizing agents. |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[1][5] |
Spill and Disposal Procedures
Immediate and appropriate response to spills and proper disposal of chemical waste are essential for safety and environmental protection.
| Procedure | Guideline |
| Spill Cleanup | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] Avoid generating dust. Ventilate the area of the spill. For large spills, evacuate the area and contact emergency personnel. |
| Waste Disposal | Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour waste down the drain.[6] Contaminated clothing should be removed and washed before reuse.[4] |
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Experimental Workflow: Handling and Preparation of a Solution
The following diagram illustrates a standard workflow for safely handling this compound and preparing a solution.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



